Baricitinib phosphate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOWTFFUBBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657980 | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187595-84-1 | |
| Record name | Baricitinib phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARICITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Baricitinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib, an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, is a prominent therapeutic agent in the management of immune-mediated disorders such as rheumatoid arthritis.[1][2] By modulating the signaling pathways of various interleukins, interferons, and growth factors, baricitinib effectively reduces the inflammatory responses associated with these conditions.[1][3] This technical guide provides a comprehensive overview of the synthesis and purification of baricitinib phosphate, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows and its mechanism of action.
Mechanism of Action: The JAK-STAT Signaling Pathway
Baricitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial intracellular components of cytokine signaling.[1] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary target.[2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[4] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, thereby dampening the overactive immune response.[3][4]
Caption: Baricitinib inhibits JAK1 and JAK2, preventing STAT phosphorylation and subsequent gene transcription.
Synthetic Routes
Two primary synthetic routes for baricitinib have been reported, each with distinct starting materials and reaction sequences.
Route 1: Synthesis starting from 4-chloropyrrolopyrimidine
This route involves the initial protection of the amino group of 4-chloropyrrolopyrimidine, followed by a series of reactions to build the pyrazole and azetidine moieties, and finally deprotection to yield baricitinib.[5][6]
Caption: Synthesis of Baricitinib starting from 4-chloropyrrolopyrimidine.
Route 2: Synthesis starting from tert-butyl 3-oxoazetidine-1-carboxylate
This approach utilizes a Horner-Emmons reaction to introduce the acetonitrile group, followed by deprotection, sulfonamidation, and a Suzuki coupling to form the final product.[7][8]
Caption: Synthesis of Baricitinib starting from tert-butyl 3-oxoazetidine-1-carboxylate.
Quantitative Data Summary
| Step | Route 1 Yield (%) | Route 2 Yield (%) | Purity (%) | Reference(s) |
| Overall Yield | 40-55 | 49 | >99 | [6][7] |
| Horner-Emmons Reaction | - | 84 | - | [8] |
| Nucleophilic Addition | - | Quantitative | - | [9][10] |
| SEM Deprotection | - | 66 | - | [9][10] |
| Individual Step Yields (Various) | Varies | Varies | - | [9][10] |
Experimental Protocols
Synthesis of Baricitinib (Route 2)
A detailed protocol for the synthesis of deuterated baricitinib, which is analogous to the non-deuterated synthesis, has been described.[9][10]
-
N-Boc Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in anhydrous DCM, TFA is added dropwise and stirred at room temperature. The solvent is removed in vacuo to yield the deprotected intermediate.[9]
-
Sulfonamidation: The deprotected intermediate is suspended in anhydrous acetonitrile under an inert atmosphere at 0°C. DIPEA is added dropwise, followed by the dropwise addition of ethanesulfonyl chloride, maintaining a temperature below 5°C.[9]
-
Nucleophilic Addition: To a suspension of the sulfonamidated intermediate and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile, DBU is added dropwise between 15°C and 25°C. The mixture is stirred for 16 hours.[9]
-
SEM Deprotection: To an ice-cold solution of the product from the previous step in anhydrous DCM, a solution of SnCl4 in DCM is added over 30 minutes. The reaction is stirred at 0°C and then allowed to warm to room temperature.[9]
Formation of this compound
The phosphate salt can be prepared by dissolving baricitinib base in a suitable solvent, such as a polar aprotic solvent, an alcohol, or an ester.[11] Phosphoric acid (1.1 to 2.1 mol equivalents) is then added, either neat or as a solution, at a temperature between 0°C and the reflux temperature of the solvent.[11]
Purification
Purification of Baricitinib Base
Purification of the baricitinib base is typically achieved through chromatographic methods.
-
Flash Chromatography: The crude material can be purified by flash chromatography over silica using a hexane/ethyl acetate gradient.[9]
-
Preparative HPLC: For higher purity, preparative HPLC can be employed. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium bicarbonate) and an organic solvent like acetonitrile.[2]
Purification of this compound
The final this compound salt is purified by recrystallization to obtain the desired crystalline form and high purity.
-
Recrystallization: Different crystalline forms of this compound, designated as form α and form β, have been identified and can be obtained through specific recrystallization procedures.[12] The choice of solvent system is critical in obtaining the desired polymorph.[13][14][15] Common solvents for recrystallization include alcohols, ethers, esters, ketones, and hydrocarbons.[15]
Analytical Methods for Purity Determination
The purity of baricitinib and its phosphate salt is assessed using high-performance liquid chromatography (HPLC).
-
HPLC Method: A typical HPLC method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[16] Detection is commonly performed using a UV detector at a wavelength of around 306 nm.[2] The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[16]
This in-depth guide provides a solid foundation for researchers and professionals involved in the development and manufacturing of this compound. The detailed synthetic routes, purification methods, and analytical procedures, along with the visual representations, offer a comprehensive resource for understanding and implementing the synthesis of this important pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 9. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. CN111278828A - New crystal form of this compound and preparation method thereof - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. CN105693731A - Baricitinib A crystal form and preparation method thereof - Google Patents [patents.google.com]
- 16. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Chemical Structure and Properties of Baricitinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib, marketed under the brand name Olumiant among others, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[][2] As a phosphate salt, baricitinib phosphate is the stable form used in pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. The information is intended to support researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Identification
Baricitinib is a pyrrolopyrimidine derivative.[3] The chemical structure of the active pharmaceutical ingredient is provided below.
IUPAC Name: 2-{1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile phosphate[4]
Chemical Structure of Baricitinib (Free Base):
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| CAS Number | 1187595-84-1 | [4][5] |
| Molecular Formula | C₁₆H₂₀N₇O₆PS | [4][6] |
| Molecular Weight | 469.41 g/mol | [4][6] |
Physicochemical and Pharmacological Properties
This compound's properties are crucial for its formulation, delivery, and therapeutic efficacy.
Table 2: Physicochemical Properties of Baricitinib and this compound
| Property | Value | Notes |
| Melting Point (Baricitinib) | 212-215°C | For the free base.[] |
| pKa (Predicted) | 11.66 ± 0.50 | - |
| Solubility (Baricitinib) | Water: 0.357 - 0.46 mg/mL | [7] |
| Ethanol: 0.40 mg/mL | [] | |
| DMSO: 74 - 165.1 mg/mL | [] | |
| Dimethylformamide (DMF): 50 mg/mL | [] | |
| Solubility (this compound) | DMSO: 94 mg/mL | [4] |
| Water: Insoluble | [4] | |
| Ethanol: Insoluble | [4] |
Pharmacological Profile
Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases that play a critical role in cytokine signaling.[][8] The inhibition of these kinases modulates the inflammatory and immune responses that are central to the pathophysiology of several autoimmune diseases.[8]
Table 3: In Vitro Inhibitory Activity of Baricitinib
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 5.9 | [2][9] |
| JAK2 | 5.7 | [2][9] |
| TYK2 | 53 | [] |
| JAK3 | > 400 | [] |
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[8] Baricitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STAT proteins. This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes.
Caption: Baricitinib inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of baricitinib.
Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay determines the inhibitory potency of baricitinib against specific JAK enzymes.
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare assay buffer containing a recombinant JAK enzyme (e.g., JAK1 or JAK2), a biotinylated peptide substrate, and ATP at its Kₘ concentration.
-
-
Assay Plate Preparation:
-
Dispense the baricitinib dilutions and control (DMSO vehicle) into a 384-well low-volume plate.
-
Add the assay buffer containing the enzyme, substrate, and ATP to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and initiate detection by adding HTRF detection reagents. This typically includes a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to the biotinylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each baricitinib concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
-
Protocol 2: Cellular STAT Phosphorylation Assay (Western Blotting)
This assay measures the ability of baricitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Caption: Workflow for analyzing STAT phosphorylation via Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Starve the cells of growth factors to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., Interleukin-6 for STAT3 phosphorylation) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to minimize non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) STAT protein.
-
-
Signal Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated STAT signal to the total STAT signal to determine the extent of inhibition by baricitinib.
-
Conclusion
This compound is a well-characterized small molecule inhibitor of JAK1 and JAK2 with demonstrated efficacy in the treatment of inflammatory and autoimmune diseases. Its chemical and pharmacological properties, underpinned by a clear mechanism of action, provide a solid foundation for its clinical use and for further research into its therapeutic potential. The experimental protocols detailed in this guide offer standardized methods for evaluating the activity of baricitinib and other JAK inhibitors, facilitating continued investigation in the field of signal transduction and drug discovery.
References
- 2. This compound (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicintermediate.com [organicintermediate.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
Baricitinib Phosphate: A Technical Guide to its ATP-Competitive Inhibition of Janus Kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of baricitinib phosphate, focusing on its ATP-competitive inhibition of Janus kinases (JAKs). The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of kinase inhibition and inflammatory disease therapeutics.
Executive Summary
Baricitinib is a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][2] Its therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis stems from its ability to modulate the JAK-STAT signaling pathway, a critical cascade in cytokine signaling. At the molecular level, baricitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing the phosphorylation of STATs (Signal Transducer and Activator of Transcription) and subsequent downstream signaling. This guide details the quantitative measures of this inhibition, the experimental protocols used to determine these values, and visual representations of the key pathways and processes involved.
Quantitative Inhibition Data
The inhibitory activity of baricitinib against the JAK family of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Baricitinib exhibits high potency against JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.
| Kinase Target | IC50 (nM) | Source(s) |
| JAK1 | 5.9 | [3] |
| JAK2 | 5.7 | [3] |
| TYK2 | 53 | [3] |
| JAK3 | >400 | [1] |
Note: IC50 values can vary slightly between different assay conditions and experimental setups.
In a whole blood ex vivo assay, baricitinib demonstrated an IC50 of 90 nM for the inhibition of cytokine-induced STAT3 phosphorylation, highlighting its efficacy in a more physiologically relevant environment.[4]
Mechanism of Action: ATP-Competitive Inhibition
Baricitinib's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic site of JAK1 and JAK2.[5] The catalytic function of kinases involves the transfer of a phosphate group from ATP to a substrate protein. By occupying the ATP-binding pocket, baricitinib directly prevents this phosphotransfer reaction, thereby blocking the activation of the kinase and its downstream signaling cascade.
The competitive nature of this inhibition means that baricitinib and ATP are mutually exclusive in their binding to the enzyme. An increase in the concentration of ATP would require a higher concentration of baricitinib to achieve the same level of inhibition. This relationship is a hallmark of competitive inhibitors and can be further characterized by the inhibition constant (Ki).
Signaling Pathway: The JAK-STAT Cascade
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that are crucial in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of inhibition by baricitinib.
The process begins with cytokine binding to its receptor, leading to receptor dimerization and the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate gene transcription. Baricitinib exerts its effect by inhibiting the phosphorylation activity of JAK1 and JAK2.
Experimental Protocols
The determination of baricitinib's inhibitory activity is performed using in vitro kinase assays. Below are representative protocols for a generic kinase inhibition assay and a more specific Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
General Kinase Inhibition Assay for IC50 Determination
This protocol outlines the fundamental steps for determining the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer solution containing appropriate salts, buffering agents (e.g., Tris-HCl), and cofactors (e.g., MgCl2, DTT).
-
Reconstitute the recombinant human JAK enzyme (e.g., JAK1) in the kinase buffer to a specified concentration.
-
Prepare a stock solution of the peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation) in the kinase buffer.
-
Prepare a stock solution of ATP at a concentration close to the Km value for the specific kinase.
-
Prepare a serial dilution of baricitinib in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the kinase buffer.
-
Add the test inhibitor (baricitinib) at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding the JAK enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well. Lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.
-
Antibody-based Detection (e.g., ELISA, TR-FRET): Using an antibody that specifically recognizes the phosphorylated form of the substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common and robust method for studying kinase inhibition in a high-throughput format.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by a JAK kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-linked acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
-
Assay Protocol:
-
Reaction Setup:
-
In a low-volume 384-well plate, dispense the test compound (baricitinib) at various concentrations.
-
Add a mixture of the JAK enzyme and the biotinylated peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction and initiate detection by adding a solution containing the Eu-labeled anti-phosphotyrosine antibody and the streptavidin-acceptor conjugate in a buffer containing EDTA.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
-
Visualizations of Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of baricitinib's mechanism of action and the experimental workflow.
Caption: ATP-competitive inhibition of JAK by baricitinib.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound's mechanism as a selective, ATP-competitive inhibitor of JAK1 and JAK2 provides a targeted approach to modulating the inflammatory response. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for researchers and professionals in the field. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in the characterization of this important therapeutic agent. Further research into the precise binding kinetics and structural interactions will continue to refine our understanding and guide the development of future kinase inhibitors.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
Cellular pathways modulated by Baricitinib phosphate
An In-depth Technical Guide on the Cellular Pathways Modulated by Baricitinib Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baricitinib is an orally administered, small-molecule drug that functions as a selective and reversible inhibitor of Janus kinases (JAKs).[1][2] As a member of the targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), it has been approved for the treatment of moderately-to-severely active rheumatoid arthritis (RA), atopic dermatitis, alopecia areata, and certain hospitalized patients with COVID-19.[2][3][4] The therapeutic efficacy of Baricitinib stems from its ability to modulate the signaling of numerous cytokines and growth factors that are pivotal in the pathogenesis of immune-mediated inflammatory diseases. This guide provides a detailed examination of the cellular pathways modulated by Baricitinib, supported by quantitative data and key experimental methodologies.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The primary molecular target of Baricitinib is the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][5] This pathway is a critical intracellular signaling cascade that transduces signals from a wide array of extracellular cytokines, interferons, and growth factors to the nucleus, where they regulate gene expression involved in immunity, inflammation, and hematopoiesis.[1][6]
The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes.[1][7]
Baricitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby blocking their enzymatic activity.[1][8] This inhibition prevents the phosphorylation and subsequent activation of STATs, effectively disrupting the downstream signaling cascade.[7] The interruption of this pathway leads to a marked reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-12, IL-23, and Interferon-gamma (IFN-γ).[1][9]
Quantitative Pharmacology: JAK Selectivity
Baricitinib exhibits selectivity for JAK1 and JAK2 over other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2). This selectivity profile is crucial to its therapeutic effect and safety.
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| JAK1 | 5.9 | [2][4] |
| JAK2 | 5.7 | [2][4] |
| TYK2 | 53 | [2][4] |
| JAK3 | >400 / 560 | [2][4] |
Modulation of Immune Cell Function
By inhibiting the JAK-STAT pathway, Baricitinib broadly impacts both the innate and adaptive immune systems, altering the function and differentiation of key immune cell populations.[9][10]
T Cells
Baricitinib significantly modulates T cell activity. In vitro studies have demonstrated that it suppresses the proliferation of human CD4+ T cells.[1] Furthermore, it inhibits the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of autoimmune pathology.[10][11] This is achieved by blocking signaling from cytokines crucial for their differentiation, such as IL-12 (for Th1) and IL-6/IL-23 (for Th17).[10][11]
B Cells
The drug also affects B cell function by suppressing their differentiation into antibody-producing plasmablasts in response to B cell receptor (BCR) and type-I IFN stimuli.[1][10] This can lead to a reduction in autoantibody levels, a key feature in many autoimmune diseases.[1] Additionally, Baricitinib has been shown to inhibit IL-6 production by B cells.[10]
Dendritic Cells (DCs) and Monocytes
Baricitinib modulates the function of antigen-presenting cells. It has been shown to suppress the expression of co-stimulatory molecules CD80 and CD86 on monocyte-derived dendritic cells (MoDCs), which are essential for T-cell activation.[1][10][12] It also curtails the production of type-I interferons by plasmacytoid dendritic cells (pDCs).[10][12] In monocytes from RA patients, the baseline level of IFN-related gene expression and STAT1 phosphorylation may serve as an early marker for response to Baricitinib therapy.[13]
Quantitative Clinical Data
The clinical development program for Baricitinib has provided robust quantitative data on its efficacy and safety across various patient populations with rheumatoid arthritis.
Clinical Efficacy
Multiple Phase 3 trials have demonstrated the superiority of Baricitinib over placebo and, in some cases, active comparators like adalimumab. A key primary endpoint in these studies was the American College of Rheumatology 20% (ACR20) response rate at week 12, indicating a 20% improvement in disease activity.
| Clinical Trial | Patient Population | Baricitinib 4mg + DMARDs | Placebo + DMARDs | Reference(s) |
| RA-BEACON | Inadequate response to TNF inhibitors | 55% | 27% | [14][15] |
| RA-BUILD | Inadequate response to csDMARDs | 62% | 39% | [2] |
| RA-BEAM | Inadequate response to Methotrexate | 70% | 40% | [2][16] |
Safety Profile
Integrated safety analyses from clinical trials have characterized the safety profile of Baricitinib over long-term exposure.
| Adverse Event | Incidence Rate (IR) per 100 Patient-Years | Reference(s) |
| Serious Infections | 3.6 | [17] |
| Herpes Zoster | 4.4 (4mg dose) / 6.5 (Japanese cohort) | [17][18] |
| Malignancies (excl. NMSC*) | 0.8 - 1.1 | [17][18][19] |
| Major Adverse Cardiovascular Events (MACE) | 0.3 - 0.5 | [17][19] |
| Deep Vein Thrombosis (DVT) / Pulmonary Embolism (PE) | 0.5 | [18][19] |
Key Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the mechanism of action of JAK inhibitors like Baricitinib. These protocols are representative and may require optimization for specific experimental contexts.
Phospho-flow Cytometry for STAT Phosphorylation Analysis
This assay is critical for directly measuring the inhibitory effect of Baricitinib on the JAK-STAT pathway within specific cell populations.
Objective: To quantify the phosphorylation of STAT proteins (e.g., pSTAT1, pSTAT3) in immune cells following cytokine stimulation in the presence or absence of Baricitinib.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Pre-incubation: Resuspend PBMCs in appropriate cell culture medium and pre-incubate with varying concentrations of Baricitinib or a vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add a specific cytokine to stimulate the desired pathway (e.g., IFN-α to induce pSTAT1, IL-6 to induce pSTAT1/pSTAT3) and incubate for a short period (e.g., 15-30 minutes) at 37°C.[10]
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes surface markers to identify cell populations (e.g., CD3 for T cells, CD14 for monocytes) and an intracellular antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT1 Alexa Fluor 488).
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Data Analysis: Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percentage inhibition at each Baricitinib concentration relative to the vehicle control.
T-Cell Differentiation and Proliferation Assay
This experiment assesses the impact of Baricitinib on the functional responses of T cells.
Objective: To measure the effect of Baricitinib on the proliferation of T cells and their differentiation into Th1 and Th17 lineages.
Methodology:
-
Cell Isolation: Purify naive CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture Setup: Plate the purified T cells in culture wells pre-coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals.
-
Treatment: Add varying concentrations of Baricitinib or vehicle control to the cultures.
-
Differentiation Conditions: For Th1 differentiation, add IL-12 and an anti-IL-4 neutralizing antibody. For Th17 differentiation, add a cocktail of TGF-β, IL-6, IL-1β, and IL-23.[12]
-
Proliferation Measurement (e.g., [³H]-Thymidine Incorporation): After 3-4 days of culture, pulse the cells with [³H]-thymidine for the final 18-24 hours. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.[12]
-
Differentiation Analysis (Intracellular Cytokine Staining): After 5-6 days, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Staining and Analysis: Fix, permeabilize, and stain the cells for intracellular IFN-γ (Th1 marker) and IL-17A (Th17 marker). Analyze the percentage of cytokine-producing cells by flow cytometry.[12]
Conclusion
This compound is a potent immunomodulatory agent that functions primarily through the selective inhibition of JAK1 and JAK2. This mechanism disrupts the JAK-STAT signaling pathway, a central node for numerous pro-inflammatory cytokines. The downstream consequences include the suppression of key functions in multiple immune cell lineages, including T cells, B cells, and dendritic cells. This multifaceted modulation of cellular pathways translates into significant clinical efficacy in immune-mediated inflammatory diseases like rheumatoid arthritis, supported by a well-characterized safety profile. A thorough understanding of these molecular and cellular mechanisms is essential for the continued development and optimal clinical application of Baricitinib and other JAK inhibitors.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. rheumatv.com [rheumatv.com]
- 4. Baricitinib - Wikipedia [en.wikipedia.org]
- 5. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. qrheumatol.com [qrheumatol.com]
- 9. What diseases does Baricitinib treat? [synapse.patsnap.com]
- 10. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes [frontiersin.org]
- 14. Baricitinib Effective for Treating Refractory Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]
- 15. Phase 3 Study Findings Demonstrate Treatment With Baricitinib Results In Significant Improvements For Patients With Rheumatoid Arthritis Who Had Inadequate Response To Biologics [clinicalleader.com]
- 16. Systematic Literature Review of Real-World Evidence on Baricitinib for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Safety profile of baricitinib for the treatment of rheumatoid arthritis over a median of 3 years of treatment: an updated integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety Profile of Baricitinib in Patients with Active Rheumatoid Arthritis with over 2 Years Median Time in Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Baricitinib Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib, sold under the brand name Olumiant among others, is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1] JAKs are intracellular enzymes crucial for the signaling of various cytokines and growth factors involved in inflammation and immune responses.[2] By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the JAK-STAT signaling pathway, making it a valuable tool for in vitro studies in immunology, inflammation, and oncology research.[2][3] These application notes provide comprehensive guidelines for the use of Baricitinib phosphate in cell culture, including detailed protocols and data presentation.
Data Presentation
Table 1: Inhibitory Activity of Baricitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Baricitinib against various kinases. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Target | IC50 (nM) | Selectivity vs. JAK1/JAK2 |
| JAK1 | 5.9 | - |
| JAK2 | 5.7 | - |
| Tyrosine Kinase 2 (Tyk2) | 53 | ~10-fold |
| JAK3 | >400 | >70-fold |
Data sourced from references:[1][3][4][5]
Table 2: Effective Concentrations of Baricitinib in Cell-Based Assays
This table provides a summary of effective Baricitinib concentrations and observed effects in various cell types, offering a starting point for experimental design.
| Cell Type | Concentration Range | Treatment Duration | Key Observed Effects |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 40 nM - 44 nM (IC50) | 10 min pre-incubation, then 48h stimulation | Inhibition of IL-6-stimulated STAT3 phosphorylation and MCP-1 production.[6][7] |
| Human Naive T-cells | 20 nM (IC50) | Not specified | Inhibition of IL-23-stimulated STAT3 phosphorylation.[4][5] |
| Human Lung Fibroblasts (HLFs) | Not specified | 10 minutes | Significant decrease in phosphorylated STAT1, STAT3, and STAT5 signaling upon IL-6 and IL-6R stimulation.[8] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Dose-dependent | Not specified | Alleviation of LPS-induced oxidative stress and inflammation; promotion of osteogenic differentiation.[9] |
| Human Monocyte-Derived Macrophages (MDM) | Not specified | Not specified | Prevention of spike S1 protein-dependent phosphorylation of STAT1 and STAT3, and induction of IP-10 and MCP-1 secretion.[2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Prevention of IL-6 induction.[2] |
| COVID-19 patient whole blood | 10 nM - 1000 nM | Not specified | Significant decrease in IFN-γ levels in response to spike-antigen.[10] |
| Human Fibroblasts (HGPS) | 1 µM | 9 days | Reduction of pro-inflammatory cytokine expression (IL-1α, CCL2, IL-6, CXCL8).[11] |
Experimental Protocols
Protocol 1: Preparation of Baricitinib Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Baricitinib, which can then be diluted to the desired working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Baricitinib is soluble in DMSO.[3] To prepare a 10 mM stock solution, dissolve 3.714 mg of Baricitinib (molecular weight: 371.42 g/mol ) in 1 mL of DMSO.[3][7]
-
Gently vortex or sonicate at a low frequency to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[3] It is not recommended to store the DMSO stock solution at room temperature for extended periods.[6]
Protocol 2: General Cell Treatment Protocol
This protocol provides a general workflow for treating adherent or suspension cells with Baricitinib.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Baricitinib stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the Baricitinib stock solution.
-
It is recommended to first dilute the stock solution with DMSO to an intermediate concentration before adding it to the aqueous cell culture medium to avoid precipitation.[6]
-
For example, to achieve a final concentration of 1 µM in 2 mL of medium, dilute the 10 mM stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to the culture well.[6]
-
Pre-warming the stock solution and culture medium to 37°C before dilution can help prevent precipitation.[6]
-
-
Cell Treatment:
-
For studies investigating the inhibition of cytokine signaling, a pre-incubation period with Baricitinib is often necessary. A common pre-incubation time is 10 minutes to 2 hours before the addition of the stimulating cytokine (e.g., IL-6, IFN-γ).[6][7][12]
-
Add the diluted Baricitinib working solution to the cell culture medium to achieve the desired final concentration.
-
For vehicle controls, add an equivalent volume of DMSO to the culture medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells and/or supernatants can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the phosphorylation status of JAK and STAT proteins.
-
ELISA or Multiplex Assays: To quantify the production of cytokines and chemokines in the culture supernatant.[10][12]
-
RT-qPCR: To measure changes in gene expression of target genes.[13][14][15]
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the effect of Baricitinib on cell growth.[7][9]
-
Visualizations
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Baricitinib Inhibits Proinflammatoly Cytokine Production, Proliferation and Cell Migration in Human Lung Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 14. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Baricitinib Phosphate for In Vivo Rodent Studies
Introduction
Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) subtypes JAK1 and JAK2, which are key enzymes in cytokine signaling pathways implicated in inflammation and immune-mediated diseases.[1][2][3] As a small molecule inhibitor, it is orally bioavailable and has been extensively studied in various rodent models of human diseases, including rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis. These application notes provide a comprehensive overview of the use of Baricitinib phosphate for in vivo research in rodents, summarizing key pharmacokinetic data, and detailing established experimental protocols.
Mechanism of Action: JAK-STAT Pathway Inhibition
Baricitinib exerts its immunomodulatory effects by interrupting the JAK-STAT signaling pathway.[2] This pathway is crucial for transducing signals from a wide array of cytokines and growth factors that are pivotal in immune cell activation and inflammatory processes.[4] Upon cytokine binding to their receptors, associated JAKs become activated, phosphorylate each other, and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation.[2] By selectively inhibiting JAK1 and JAK2, Baricitinib effectively blocks the phosphorylation and activation of STATs, thereby downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and interferons.[1][5]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Baricitinib in Rodents
This table summarizes key pharmacokinetic parameters following oral administration of Baricitinib.
| Species | Dose (mg/kg) | Cmax | Tmax (h) | Key Notes |
| Rat | 2 | 129.08 ± 91.4 ng/mL | 0.5 | Data from a single-dose study.[6] |
| Mouse | 10 | ~200 ng/mL (plasma) | - | Concentrations in the brain were ~40 ng/g.[7] |
| Mouse | 50 | ~1400 ng/mL (plasma) | - | Concentrations in the brain were ~75 ng/g, showing sublinear brain penetration.[7] |
General Notes: Baricitinib has an oral bioavailability of approximately 80% and is about 50% bound to plasma proteins.[8][9] Metabolism is primarily mediated by CYP3A4.[8]
Table 2: Dosing Regimens for Baricitinib in Rodent Models
This table provides examples of effective dosing regimens used in various disease models.
| Disease Model | Species | Strain | Dose (mg/kg) | Route & Frequency | Efficacy Outcome |
| Adjuvant-Induced Arthritis | Rat | Sprague Dawley | 1, 3, 10 | p.o., once daily | Dose-dependent decrease in p-STAT3 levels and improved gait score.[10][11] |
| Collagen Antibody-Induced Arthritis | Mouse | - | - | - | Reduced pain-like behavior and joint inflammation. |
| Systemic Lupus Erythematosus | Mouse | MRL/lpr | 10 | gavage, twice daily | Suppressed proteinuria, autoantibodies, and pro-inflammatory cytokines (IL-6, BAFF, IL-17).[12][13] |
| Atopic Dermatitis-like Disease | Mouse | - | 1 | p.o., once daily | Reduced ear swelling and dermatitis symptom scores.[14][15] |
| Carcinogenicity Study | Rat | Sprague Dawley | 1, 3, 8 (M), 3, 8, 25 (F) | gavage, daily | No compound-related neoplasms observed.[16] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.[17][18]
Workflow for CIA Induction and Treatment
Methodology:
-
Animals: Use susceptible rodent strains such as DBA/1J mice or Lewis rats, aged 7-8 weeks.[17]
-
Reagent Preparation:
-
Dissolve bovine type II collagen in 0.01 M acetic acid to a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[19][20] An electric homogenizer is recommended for a stable emulsion.[17]
-
-
Primary Immunization (Day 0): Anesthetize the animal and administer an intradermal injection of the collagen/CFA emulsion (e.g., 100-200 µg of collagen) at the base of the tail.[20]
-
Booster Immunization (Day 7 or 21): Administer a second intradermal injection with collagen emulsified in either CFA or Incomplete Freund's Adjuvant (IFA).[17][20]
-
Monitoring: Begin monitoring for the onset of arthritis around day 21-28. Assess disease severity by measuring paw thickness with calipers and using a clinical scoring system (e.g., 0-4 scale per paw based on erythema and swelling).[21][22]
-
Treatment: For a therapeutic paradigm, initiate oral administration of Baricitinib (e.g., 1-10 mg/kg/day) once clinical signs of arthritis are established.[10][23]
-
Endpoint Analysis: At the end of the study, collect serum to measure levels of anti-collagen antibodies and pro-inflammatory cytokines.[17][22] Perform histopathological analysis on joints to assess inflammation, pannus formation, and cartilage/bone destruction.[23]
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rodents
The AIA model is induced by a single injection of CFA and is characterized by a rapid and robust inflammatory response. It is often used to study inflammation-mediated pain and joint mobility.[10][24]
Methodology:
-
Animals: Susceptible strains include Lewis or Sprague Dawley rats.[10][24]
-
Induction (Day 0):
-
Monitoring:
-
Treatment: Initiate daily oral dosing of Baricitinib (e.g., 1, 3, or 10 mg/kg) prior to testing.[10][11]
-
Endpoint Analysis:
-
Behavioral: Evaluate joint pain and mobility using systems like the GaitScan treadmill to generate a composite gait score.[10][11]
-
Biochemical: Harvest tissues such as dorsal root ganglia (DRG) to analyze protein levels of key signaling molecules like total and phosphorylated STAT3 via immunoblotting.[10]
-
Protocol 3: Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
MRL/MpJ-Faslpr (MRL/lpr) mice spontaneously develop a lupus-like autoimmune disease, making them a standard model to test therapies for SLE.[25][12]
Methodology:
-
Animals: Use 8-week-old MRL/lpr mice.[13]
-
Treatment:
-
Monitoring and Endpoint Analysis (at 16 weeks of age):
-
Systemic Readouts: At termination, measure spleen and lymph node weights to assess splenomegaly and lymphadenopathy.[25][13]
-
Serology: Use ELISA to measure serum levels of autoantibodies (e.g., anti-dsDNA IgG, total IgG2a) and pro-inflammatory cytokines (e.g., IL-6, BAFF, IL-17).[12][26]
-
Renal Function: Monitor proteinuria throughout the study. At termination, perform histopathological analysis of the kidneys to assess immune complex deposition and renal inflammation.[25][13]
-
Protocol 4: Atopic Dermatitis (AD) Model in Mice
This model uses topical application of a vitamin D3 analog, MC903, to induce AD-like skin inflammation.[14]
Methodology:
-
Animals: Standard laboratory mouse strains can be used.
-
Induction and Treatment:
-
Monitoring and Endpoint Analysis:
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. Baricitinib - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]
- 13. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carcinogenicity assessment of baricitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. criver.com [criver.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Induction of collagen-induced arthritis (CIA) and treatment [bio-protocol.org]
- 21. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 22. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. Adjuvant-Induced Arthritis Model [chondrex.com]
- 25. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Preparing Baricitinib Phosphate Stock Solutions for Cell Culture: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the preparation of baricitinib phosphate stock solutions for use in cell culture applications. Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, crucial components of the JAK-STAT signaling pathway that governs cellular responses to numerous cytokines and growth factors.[1][2] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution and sterilization, and recommendations for storage to maintain the compound's stability and activity.
Introduction
This compound is the phosphate salt of baricitinib, a small molecule inhibitor targeting JAK1 and JAK2.[1] The JAK-STAT signaling cascade is a primary pathway for transducing extracellular signals from cytokines and growth factors into transcriptional regulation, playing a key role in inflammation, immunity, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Baricitinib's inhibitory action on JAK1 and JAK2 prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of inflammatory mediators.[2][5] Due to its targeted mechanism, baricitinib is widely used in biomedical research to investigate the roles of the JAK-STAT pathway in cellular processes and disease models.
Accurate and consistent results in in vitro studies heavily rely on the precise preparation of drug stock solutions. This application note provides a standardized protocol for preparing high-concentration stock solutions of this compound in dimethyl sulfoxide (DMSO) and their subsequent dilution for use in cell culture experiments.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference(s) |
| Chemical Name | 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, phosphate salt | [6] |
| Synonyms | INCB028050 phosphate, LY3009104 phosphate | [5][7] |
| CAS Number | 1187595-84-1 | [3][5] |
| Molecular Formula | C₁₆H₂₀N₇O₆PS | [5][7] |
| Molecular Weight | 469.41 g/mol | [5][7][8][9] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | 94 mg/mL (approximately 200.25 mM) | [10][11][12] |
| Solubility in Water | Insoluble | [11][13] |
| Storage (Powder) | -20°C for up to 3 years | [1][12] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][12] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (CAS: 1187595-84-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile (cell culture grade)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or nylon membrane, DMSO-compatible)[9]
-
Sterile syringes
Stock Solution Preparation (10 mM)
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 469.41 g/mol = 4.6941 mg
-
-
-
Weigh the this compound powder.
-
Using a calibrated analytical balance, carefully weigh out the calculated amount of this compound powder. It is recommended to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly for better accuracy.
-
-
Dissolve the powder in DMSO.
-
Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For 4.6941 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.[14]
-
-
Sterilization.
-
While DMSO itself is generally considered hostile to microbial growth, filter sterilization is recommended as a best practice for cell culture reagents.[13][15][16]
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, amber microcentrifuge tube or cryovial.
-
-
Aliquoting and Storage.
Preparation of Working Solutions
-
Thaw a single aliquot of the stock solution.
-
Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
-
Dilute the stock solution in cell culture medium.
-
To prepare a working solution, dilute the 10 mM stock solution in the desired volume of pre-warmed cell culture medium to achieve the final desired concentration.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution gently by pipetting up and down or by inverting the tube.
-
Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.
Visualization of Mechanism of Action and Workflow
The JAK-STAT Signaling Pathway and Baricitinib Inhibition
Baricitinib exerts its therapeutic effect by inhibiting the Janus kinases (JAKs), specifically JAK1 and JAK2. This inhibition disrupts the downstream signaling cascade that is activated by various cytokines and growth factors. The following diagram illustrates the canonical JAK-STAT pathway and the point of inhibition by baricitinib.
Caption: Baricitinib inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.
Experimental Workflow for Baricitinib Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: Workflow for preparing a sterile this compound stock solution.
Conclusion
This application note provides a detailed and standardized protocol for the preparation of this compound stock solutions for use in cell culture. Adherence to these guidelines for dissolution, sterilization, and storage will help ensure the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes in research involving the JAK-STAT signaling pathway.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 5. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 12. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Baricitinib Phosphate Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, is an orally bioavailable therapeutic agent approved for several inflammatory and autoimmune diseases.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses and inflammation.[3][4] By inhibiting JAK1 and JAK2, baricitinib effectively modulates the signaling of numerous pro-inflammatory cytokines, including interleukin-6 (IL-6) and IL-23, making it a valuable tool for preclinical research in various animal models of disease.[4][5] These application notes provide detailed protocols and summarized data for the administration of baricitinib in common animal models of systemic lupus erythematosus, rheumatoid arthritis, and hemorrhagic shock, among others.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
Cytokines and growth factors binding to their specific receptors on the cell surface trigger the activation of associated JAKs.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription, which drives inflammatory processes.[3][4] Baricitinib exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of STATs, thereby interrupting this signaling cascade.[2][5]
Experimental Protocols
Protocol 1: Murine Model of Systemic Lupus Erythematosus (SLE)
This protocol describes the use of baricitinib in the MRL/Mp-Faslpr (MRL/lpr) mouse model, which spontaneously develops a lupus-like autoimmune disease.[6][7]
-
Objective: To evaluate the efficacy of baricitinib in suppressing autoimmune phenotypes, particularly renal inflammation, in a lupus-prone mouse model.[6][8]
-
Animal Model: 8-week-old female MRL/lpr mice.[6]
-
Materials:
-
Procedure:
-
Acclimatize 8-week-old MRL/lpr mice for one week prior to the start of the experiment.
-
Randomly assign mice (n=8 per group) to a vehicle control group or a baricitinib treatment group.[6][9]
-
Prepare the baricitinib dosing solution by suspending the powder in 0.5% methyl cellulose.
-
Administer baricitinib at a dose of 10 mg/kg or an equivalent volume of vehicle via oral gavage.[7][9]
-
Dosing should be performed twice daily for a total of 8 weeks .[7][9]
-
Monitor body weight and general health status weekly.
-
At 16 weeks of age, euthanize the mice for endpoint analysis.[6][9]
-
Collect blood for serological analysis (e.g., autoantibodies, cytokines) and tissues (spleen, lymph nodes, kidneys) for flow cytometry and histopathology.[6][7]
-
Protocol 2: Rat Model of Hemorrhagic Shock (HS)
This protocol outlines the use of baricitinib to study its protective effects against multiple organ dysfunction following trauma and hemorrhage.
-
Objective: To determine if baricitinib administration attenuates HS-associated organ injury by inhibiting the JAK/STAT pathway.[3]
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Induce hemorrhagic shock in anesthetized rats through controlled blood withdrawal to achieve a target mean arterial pressure.
-
Following the shock period, resuscitate the animals with lactated Ringer's solution.
-
Administer baricitinib or vehicle intravenously or intraperitoneally post-resuscitation. (Note: The specific dose and timing should be optimized based on preliminary studies, as literature varies).
-
Monitor physiological parameters throughout the experiment.
-
At the study endpoint (e.g., 2-4 hours post-resuscitation), collect blood and tissue samples (liver, kidney) for analysis.[3]
-
Analyze plasma for markers of organ damage (e.g., ALT, creatinine) and tissues for activation of the JAK/STAT pathway (e.g., Western blot for p-JAK2 and p-STAT3).[3]
-
Protocol 3: Pharmacokinetic (PK) Analysis in Rats
This protocol provides a method for determining the plasma concentration profile of baricitinib following oral administration.
-
Objective: To quantify the pharmacokinetic parameters of baricitinib in rats.
-
Procedure:
-
Fast rats overnight prior to dosing but allow free access to water.
-
Administer a single dose of 10 mg/kg baricitinib by oral gavage at a volume of 10 mL/kg.[10][11]
-
Collect blood samples (approx. 0.2 mL) into EDTA-containing tubes at specified time points. A sparse sampling design can be used:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify baricitinib concentrations in plasma using a validated LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10][11]
-
References
- 1. Baricitinib phosphate (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]
- 2. qrheumatol.com [qrheumatol.com]
- 3. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 5. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]
- 7. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound|JAK 1 inhibitor|COVID-19|SARS-COV-2 [dcchemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Baricitinib phosphate off-target effects and kinase profiling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with baricitinib phosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this JAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and kinase selectivity profile of baricitinib?
Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] It demonstrates significantly less activity against JAK3 and Tyrosine Kinase 2 (TYK2).[2] This selectivity is attributed to its binding mechanism at the ATP-binding site of the kinases. The inhibitory concentrations (IC50) highlight this selectivity.
Data Presentation: Kinase Inhibition Profile of Baricitinib
| Kinase | IC50 (nM) | Selectivity vs. JAK1/2 |
| JAK1 | 5.9 | - |
| JAK2 | 5.7 | - |
| TYK2 | 53 | ~9-fold |
| JAK3 | >400 | >68-fold |
Data compiled from multiple sources.
Q2: What are the known off-target effects of baricitinib?
Beyond the JAK family, baricitinib has been shown to interact with other kinases, which may contribute to both therapeutic and adverse effects. Some identified off-targets include Numb-associated kinases (NAKs) such as AAK1, BIKE, and GAK, which are involved in viral entry.[4][5] Additionally, machine learning models and subsequent in vitro validation have identified other potential off-targets like phosphodiesterase 10A (PDE10A), casein kinase 2 subunit alpha 2 (CK2-α2), and dual leucine zipper kinase (MAP3K12).[6][7]
Data Presentation: Identified Off-Targets of Baricitinib
| Off-Target Kinase | Reported Effect/Interaction |
| AAK1, BIKE, GAK | Inhibition may reduce viral propagation.[4][5] |
| PDE10A | Potential for attenuation of pulmonary vascular remodeling.[6][7] |
| CK2-α2, MAP3K12 | Inhibition confirmed in vitro, relevance to specific pathologies under investigation. |
Troubleshooting Guides
In Vitro Kinase Assays
Problem: High variability or poor reproducibility in IC50 determination for baricitinib.
Possible Causes & Solutions:
-
Compound Solubility: Baricitinib has poor aqueous solubility.[7][8][9][10]
-
Solution: Prepare stock solutions in 100% DMSO or DMF.[1] For aqueous assays, first dissolve in an organic solvent and then dilute with the aqueous buffer. Avoid repeated freeze-thaw cycles of aqueous solutions.
-
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like baricitinib can be influenced by the ATP concentration in the assay.
-
Solution: Ensure the ATP concentration is kept consistent across all experiments and is ideally at or near the Km value for the specific kinase being tested.
-
-
Enzyme Activity: Variability in kinase activity can lead to inconsistent results.
-
Solution: Use a consistent source and batch of recombinant kinase. Always perform a control experiment to ensure the kinase is active.
-
Problem: Unexpected inhibition of a kinase thought to be an off-target.
Possible Causes & Solutions:
-
Assay Promiscuity: Some assay formats are prone to artifacts.
-
Solution: Confirm the finding using an orthogonal assay method (e.g., if the primary screen was a fluorescence-based assay, validate with a radiometric or mobility shift assay).
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include detergents like Triton X-100 in the assay buffer to minimize aggregation. Visually inspect solutions for any precipitation.
-
Cell-Based Assays (e.g., STAT Phosphorylation)
Problem: Inconsistent inhibition of cytokine-induced STAT phosphorylation.
Possible Causes & Solutions:
-
Cell Health and Density: Unhealthy or overly confluent cells can respond poorly to cytokine stimulation.
-
Solution: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment.
-
-
Cytokine Activity: The bioactivity of cytokines can degrade over time.
-
Solution: Aliquot and store cytokines at the recommended temperature. Use a fresh aliquot for each experiment and validate the activity of each new batch.
-
-
Antibody Specificity and Titration: Non-specific or poorly titrated phospho-specific antibodies can lead to high background or weak signals.
-
Solution: Validate the specificity of your phospho-STAT antibody using positive and negative controls (e.g., stimulated vs. unstimulated cells, and cells treated with a known inhibitor). Perform a titration to determine the optimal antibody concentration.
-
-
Flow Cytometry Gating: Inconsistent gating strategies can introduce variability.
-
Solution: Establish a clear and consistent gating strategy based on forward and side scatter properties to identify the cell population of interest. Use fluorescence minus one (FMO) controls to set accurate gates for the phospho-STAT signal.
-
Problem: High background phosphorylation of STAT proteins in unstimulated control cells.
Possible Causes & Solutions:
-
Serum in Culture Media: Serum contains growth factors that can activate the JAK-STAT pathway.
-
Solution: Serum-starve the cells for a few hours or overnight before cytokine stimulation to reduce basal signaling.
-
-
Autocrine/Paracrine Signaling: Cells may be producing their own cytokines, leading to baseline activation.
-
Solution: Wash the cells with serum-free media before adding the cytokine of interest.
-
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a CETSA to confirm the engagement of baricitinib with its target kinases in a cellular context.[6][11][12][13]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of baricitinib or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and baricitinib-treated samples. A shift in the melting curve to a higher temperature in the presence of baricitinib indicates target engagement.
-
Visualizations
Caption: Baricitinib inhibits JAK1/JAK2 signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalrheumatology.org [digitalrheumatology.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing Baricitinib phosphate concentration for in vitro experiments
Welcome to the technical support resource for researchers utilizing Baricitinib phosphate in in vitro experiments. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Baricitinib and what is its primary mechanism of action?
Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2.[1][2][3] The JAK-STAT signaling pathway is crucial for mediating the cellular response to a variety of cytokines and growth factors involved in inflammation and immunity.[3][4] Baricitinib works by blocking the activation of JAK1 and JAK2, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This disruption of the signaling cascade leads to reduced inflammation and modulation of the immune response.[5][6]
Q2: How should I dissolve this compound for in vitro use?
This compound is poorly soluble in water and ethanol but is freely soluble in organic solvents like Dimethyl sulfoxide (DMSO).[2][7]
-
Recommended Solvent: The most common solvent for creating a stock solution is DMSO.[2][8][9]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM to 94 mg/mL) in fresh, anhydrous DMSO.[2][9] Sonication may be recommended to ensure complete dissolution.[9]
-
Working Solution Preparation: For cell-based assays, the DMSO stock solution should be serially diluted to the final desired concentration in your cell culture medium. It is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution to prevent precipitation.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the optimal concentration range for Baricitinib in my experiment?
The optimal concentration of Baricitinib is highly dependent on the specific cell type, the assay being performed, and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.
Q4: What are the known IC50 values for Baricitinib against different kinases?
Baricitinib exhibits high selectivity for JAK1 and JAK2. The half-maximal inhibitory concentrations (IC50) from cell-free kinase assays are summarized below.
| Kinase Target | IC50 Value (nM) | Selectivity vs. JAK1/2 |
| JAK1 | 5.9 | - |
| JAK2 | 5.7 | - |
| TYK2 | 53 | ~10-fold lower |
| JAK3 | >400 | ~70-fold lower |
(Data sourced from Selleck Chemicals and InvivoChem)[2][8][10]
Q5: What are some common issues I might encounter when using Baricitinib in vitro?
Common issues include compound precipitation, cytotoxicity at high concentrations, and observing a weaker-than-expected inhibitory effect. The troubleshooting guide below addresses these specific problems in detail.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibitory Effect | 1. Sub-optimal Concentration: The concentration used may be too low for your specific cell type or stimulus. 2. Compound Precipitation: The compound may have precipitated out of the solution upon dilution into aqueous culture media. 3. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration.[9] 2. Visually inspect for precipitates after dilution. Pre-warming media and stock solutions to 37°C before mixing can help.[9] Prepare fresh dilutions for each experiment. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2] Prepare fresh stock solutions if degradation is suspected. |
| High Cell Death / Cytotoxicity | 1. Concentration Too High: The concentration of Baricitinib may be toxic to your cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the non-toxic concentration range for your specific cells. In some fibroblast studies, 1 µM was found to be effective without significant cytotoxicity.[11] 2. Ensure the final DMSO concentration in your culture wells is kept to a minimum, typically below 0.1%. Perform a vehicle control to assess the effect of the solvent alone. |
| Inconsistent or Variable Results | 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution. 2. Cell Culture Variability: Differences in cell passage number, confluency, or health can affect the response. 3. Assay Conditions: Inconsistent incubation times or stimulation conditions. | 1. Ensure the stock solution is clear and fully dissolved. Sonication can aid dissolution.[9] 2. Standardize your cell culture practices. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 3. Precisely control all incubation times and ensure consistent addition of stimulants and inhibitors across all samples. |
Experimental Protocols & Methodologies
Protocol: Inhibition of IL-6-Induced STAT3 Phosphorylation in PBMCs
This protocol provides a method to assess the inhibitory activity of Baricitinib on the JAK1/STAT3 signaling pathway in human Peripheral Blood Mononuclear Cells (PBMCs).[9][10]
1. Materials and Reagents:
-
Human PBMCs
-
RPMI 1640 culture medium + 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-6
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS)
-
Phosphatase and Protease Inhibitor Cocktails
-
Antibodies: Anti-p-STAT3 (Tyr705), Anti-STAT3, appropriate secondary antibodies
-
Reagents for Western Blotting or Flow Cytometry
2. Preparation of Baricitinib:
-
Prepare a 10 mM stock solution of Baricitinib in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in RPMI 1640 to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).[9]
3. Experimental Procedure:
-
Isolate PBMCs using Ficoll-Hypaque density gradient centrifugation.
-
Plate the PBMCs at a density of 3.3 x 10^5 cells per well in a 96-well plate in RPMI 1640 + 10% FBS.[9]
-
Pre-incubate the cells with the various concentrations of Baricitinib (or vehicle control - DMSO) for 10-60 minutes at 37°C.[9]
-
Stimulate the cells by adding 10 ng/mL of recombinant human IL-6 to each well (except for the unstimulated control).[9]
-
Incubate for an additional 15-30 minutes at 37°C to allow for STAT3 phosphorylation.
-
Terminate the stimulation by placing the plate on ice and proceed immediately to cell lysis for Western Blot analysis or fixation/permeabilization for flow cytometry.
4. Data Analysis (Western Blot Example):
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
Visualizations and Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Caption: A typical experimental workflow for in vitro testing of Baricitinib.
Caption: A logical troubleshooting guide for common in vitro issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 4. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]
- 9. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
Baricitinib Phosphate Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baricitinib phosphate. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Baricitinib?
A1: Baricitinib is a selective and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane to the nucleus.[3][4] By inhibiting JAK1 and JAK2, Baricitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This interruption of the JAK-STAT signaling pathway modulates the activity of various interleukins, interferons, and growth factors involved in inflammation and immune function.[6][5]
Q2: What are the expected half-maximal inhibitory concentration (IC50) values for Baricitinib against different JAKs?
A2: In cell-free in vitro assays, Baricitinib demonstrates high potency against JAK1 and JAK2, with lower activity against TYK2 and significantly less against JAK3.[1][7][8] These values are crucial for designing experiments and interpreting results.
Table 1: Baricitinib IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK1/JAK2 |
|---|---|---|
| JAK1 | 5.9[7][8][9] | - |
| JAK2 | 5.7[7][8][9] | - |
| TYK2 | 53[1][7] | ~10-fold lower potency |
| JAK3 | >400[1], 560[7] | ~70-100-fold lower potency |
Q3: How does Baricitinib's mechanism relate to the JAK-STAT signaling pathway?
A3: The JAK-STAT pathway is a critical communication route from the cell surface to the nucleus.[3][10] When a cytokine binds to its receptor, it brings associated JAKs close together, causing them to trans-phosphorylate and activate each other. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Baricitinib acts by directly inhibiting the kinase activity of JAK1 and JAK2, preventing this initial phosphorylation cascade and thereby blocking the downstream activation of STATs.[2][5]
Troubleshooting Guide for Dose-Response Experiments
Q4: My dose-response curve is flat, showing no inhibition even at high concentrations. What are the potential causes?
A4: A flat or non-responsive curve can stem from several issues:
-
Inactive Compound: Ensure the this compound powder has been stored correctly and that the stock solution (e.g., in DMSO) is fresh. Perform a quality control check if possible.
-
Enzyme Inactivity: The JAK1 or JAK2 enzyme used may have lost activity due to improper storage or handling. It is advisable to run a positive control with a known inhibitor to verify enzyme function.
-
Incorrect Assay Conditions: The ATP concentration in the assay is critical. If it is too high relative to the Ki of the inhibitor, it can lead to competitive displacement and a right-shifted or flat curve. Verify that the ATP concentration is at or near its Km value for the specific kinase.[8]
-
Substrate Issues: Confirm that the correct peptide substrate is being used and that it is not degraded.[8]
Q5: The results from my assay show high variability between replicates. How can I improve precision?
A5: High variability can obscure the true dose-response relationship. Consider these factors:
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions of Baricitinib, is a common source of error. Use calibrated pipettes and ensure proper technique. Automating liquid handling for high-throughput screens can significantly improve precision.
-
Inconsistent Incubation Times: Ensure all wells on a plate are incubated for the same duration. Staggering the addition of reagents can help maintain consistent timing.
-
Edge Effects: In multi-well plates, wells at the edges can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with a buffer/media to create a humidity barrier.
-
Reagent Mixing: Ensure all components are thoroughly mixed before and after addition to the assay plate.
Q6: The IC50 value I calculated is significantly different from published values. Why might this be?
A6: Discrepancies between experimental and published IC50 values are common and can be explained by several factors:
-
Assay Format: Different assay formats (e.g., cell-free biochemical vs. cell-based) will yield different IC50 values. Cell-based assays account for cell permeability and intracellular ATP concentrations, which can affect inhibitor potency.
-
Enzyme/Substrate Source: The source and purity of the JAK enzyme and the specific peptide substrate used can influence results.[8]
-
Buffer Composition: Components in the assay buffer, such as detergents or salt concentrations, can affect enzyme kinetics and inhibitor binding.
-
Data Analysis: The method used to fit the dose-response curve (e.g., four-parameter logistic regression) and constrain parameters (top and bottom of the curve) can impact the calculated IC50. Ensure your data points properly define the top and bottom plateaus of the curve.
Experimental Protocols & Data
Protocol: In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a typical homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 of Baricitinib for JAK2.
1. Materials & Reagents:
-
Recombinant human JAK2 enzyme (catalytic domain)
-
Biotinylated peptide substrate (e.g., Biotin-Ulight-JAK-1tide)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-labeled pY20)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO (for compound dilution)
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible plate reader
2. Experimental Workflow:
3. Procedure:
-
Compound Dilution: Prepare a serial dilution of Baricitinib in 100% DMSO, typically starting from 100 µM (11-point, 1:3 dilution series).
-
Assay Reaction:
-
Add 2 µL of diluted Baricitinib to the assay wells. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.
-
Add 4 µL of a solution containing the JAK2 enzyme and the biotinylated substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a final concentration equal to its Km, e.g., 10 µM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of detection mix containing the Europium-labeled antibody in detection buffer.
-
Final Incubation & Reading: Incubate for 60 minutes at room temperature to allow for signal development, then read the plate on an HTRF reader (665 nm / 620 nm emission).
4. Data Analysis:
-
Calculate the percentage of inhibition for each Baricitinib concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the "no enzyme" control and Signal_Max is the "no inhibitor" control.
-
Plot % Inhibition versus the log of Baricitinib concentration.
-
Fit the data using a four-parameter logistic regression model to determine the IC50 value.
Dose-Response in Clinical Context
While in vitro assays determine direct inhibitory potential, clinical dose selection is based on achieving a therapeutic effect while balancing safety.[11] Dose-ranging studies are used to establish the relationship between exposure and clinical response.[12][13][14]
Table 2: Recommended Starting Doses of Baricitinib for Various Indications
| Indication | Recommended Oral Dose | Key Considerations |
|---|---|---|
| Rheumatoid Arthritis | 2 mg or 4 mg once daily[7] | Dose may be adjusted based on clinical response and risk factors.[7] A 4 mg dose may offer additional efficacy over 2 mg, but 8 mg provides minimal added benefit.[12] Dose reduction to 2 mg can be considered for patients with sustained disease control.[15] |
| Alopecia Areata | 2 mg once daily, may increase to 4 mg[6] | Dose adjustments are necessary for patients with moderate renal impairment.[6] |
| COVID-19 (Hospitalized) | 4 mg once daily[6] | Recommended for up to 14 days or until hospital discharge. Dose reduction is required for moderate or severe renal impairment.[6] |
Note: Dosage should always be adjusted based on individual patient factors, including renal function and concomitant medications.[6][16]
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. Dose/Exposure-Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose/Exposure‐Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluate the Dose Efficacy Response Relationship of Baricitinib in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Baricitinib Dose Reduction in Patients With Rheumatoid Arthritis Achieving Sustained Disease Control: Final Results From the RA-BEYOND Study | The Journal of Rheumatology [jrheum.org]
- 16. Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: The Impact of Serum Proteins on Baricitinib Phosphate Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the impact of serum proteins on the activity of Baricitinib phosphate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for Baricitinib in our cell-based assays when using media supplemented with serum compared to serum-free conditions. Why is this happening?
A1: This is an expected phenomenon. Baricitinib binds to serum proteins, with approximately 50% being bound to plasma proteins and 45% to serum proteins.[1] The protein-bound fraction of the drug is generally considered unable to engage with its target, the Janus kinases (JAKs). Therefore, only the unbound or "free" fraction of Baricitinib is pharmacologically active. When you introduce serum into your assay, a portion of the Baricitinib binds to proteins like albumin and alpha-1-acid glycoprotein (AAG), reducing the free concentration available to inhibit JAKs within the cells. This necessitates a higher total concentration of Baricitinib to achieve the same level of inhibition, resulting in an apparent increase in the IC50 value.
Q2: How does the concentration of serum in the culture medium affect Baricitinib's activity?
A2: The extent of the IC50 shift is directly proportional to the concentration of serum in your culture medium. Higher concentrations of serum will lead to a greater proportion of Baricitinib being bound, further reducing the free fraction and thus increasing the observed IC50. It is crucial to maintain a consistent serum concentration across all experiments within a study to ensure the comparability of your results.
Q3: Are there specific serum proteins that have a high affinity for Baricitinib?
A3: Yes, Baricitinib has been shown to bind to human α1-acid glycoprotein (HAG).[2] The concentration of HAG can be elevated in inflammatory conditions, which could potentially alter the free fraction of Baricitinib in vivo and in in vitro models using serum from subjects with inflammatory diseases. Studies have also investigated the interaction of Baricitinib with bovine serum albumin (BSA), a common supplement in cell culture media, and found a weak binding interaction.[1]
Q4: Can the type of serum (e.g., fetal bovine serum, human serum) influence the experimental outcome?
A4: Absolutely. The protein composition and concentration can vary between different types and even different lots of serum. Human serum will have a different protein profile compared to fetal bovine serum (FBS). For instance, the levels of AAG and albumin may differ, leading to variations in the extent of Baricitinib binding. For the most clinically relevant data, using human serum is preferable, but for routine in vitro screening, consistency in the type and lot of FBS is critical for reproducibility.
Q5: How can we account for the effect of serum protein binding in our experiments?
A5: To accurately determine the intrinsic potency of Baricitinib, it is advisable to perform initial dose-response experiments in serum-free or low-serum conditions. To understand the impact of protein binding, you can then conduct parallel experiments with varying, physiological concentrations of serum or specific purified proteins like human serum albumin (HSA) or AAG. Mathematical models can also be used to estimate the free drug concentration based on the protein binding percentage and the total drug concentration.
Troubleshooting Guide
Issue: High variability in Baricitinib IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Concentration | Ensure the same concentration and lot of serum is used across all comparative experiments. If possible, pre-aliquot and freeze a large batch of serum to be used for the entire study. |
| Variable Protein Content in Serum Lots | If you must switch to a new lot of serum, perform a bridging experiment to compare the IC50 of Baricitinib in the presence of both the old and new lots to determine if a correction factor is needed. |
| Presence of Interfering Substances | Ensure that other components in your experimental setup (e.g., other drugs, compounds) are not displacing Baricitinib from serum proteins, which would alter its free concentration. |
| Incorrect Handling of Serum | Avoid repeated freeze-thaw cycles of serum, as this can denature proteins and potentially alter their binding characteristics. |
Issue: Baricitinib appears less potent than expected in a specific cell line.
| Potential Cause | Troubleshooting Steps |
| High Protein Secretion by the Cell Line | Some cell lines may secrete proteins into the culture medium, which could potentially bind to Baricitinib. Analyze the conditioned medium for protein content. Consider washing the cells and replacing the medium with fresh medium containing Baricitinib just before the assay. |
| Differential Expression of Drug Transporters | While less common for this class of drugs, differences in the expression of drug influx or efflux transporters in your cell line could affect the intracellular concentration of Baricitinib. This is independent of serum protein binding but can also lead to apparent changes in potency. |
Quantitative Data Summary
Table 1: Baricitinib Protein Binding and Inhibitory Activity
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | ~50% | [1] |
| Serum Protein Binding | ~45% | [1] |
| IC50 JAK1 | 5.9 nM | [3] |
| IC50 JAK2 | 5.7 nM | [3] |
| IC50 TYK2 | 53 nM | [3] |
| IC50 JAK3 | >400 nM | [3] |
| Binding Constant (Kb) to HAG (at 298K) | 1.15 x 10^4 M^-1 | [2] |
| Binding Constant (Kb) to BSA (at 298K) | ~5.01 x 10^3 M^-1 | [1] |
Experimental Protocols
Protocol 1: Determination of Baricitinib-Serum Protein Binding by Equilibrium Dialysis
-
Preparation of Dialysis Units: Hydrate the semi-permeable dialysis membranes (e.g., 10 kDa molecular weight cut-off) according to the manufacturer's instructions. Assemble the dialysis units.
-
Sample Preparation:
-
In one chamber of the dialysis unit, add a known concentration of this compound dissolved in the serum of interest (e.g., human serum, FBS).
-
In the other chamber, add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Equilibration: Seal the dialysis units and place them in a temperature-controlled shaker (37°C). Allow the system to equilibrate for an appropriate duration (typically 4-24 hours), during which the free, unbound Baricitinib will diffuse across the membrane into the buffer chamber until equilibrium is reached.
-
Sample Collection: After equilibration, carefully collect samples from both the serum and the buffer chambers.
-
Concentration Analysis: Determine the concentration of Baricitinib in both chambers using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Percent Binding:
-
Fraction unbound = [Concentration in buffer chamber] / [Concentration in serum chamber]
-
Percent bound = (1 - Fraction unbound) x 100
-
Protocol 2: Cell-Based JAK-STAT Signaling Assay to Evaluate the Impact of Serum
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells, which are dependent on GM-CSF) in appropriate growth medium.
-
Cell Starvation: Prior to the experiment, wash the cells and resuspend them in a serum-free medium for a period of 4-6 hours to reduce basal JAK-STAT signaling.
-
Baricitinib Treatment:
-
Prepare a serial dilution of this compound in both serum-free medium and medium supplemented with the desired concentration of serum (e.g., 10% FBS).
-
Pre-incubate the starved cells with the different concentrations of Baricitinib (or vehicle control) for 1-2 hours at 37°C.
-
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., GM-CSF for TF-1 cells) to activate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Analyze the cell lysates for the levels of phosphorylated STAT (pSTAT) and total STAT (e.g., pSTAT5 and total STAT5) using Western blotting or a specific ELISA kit.
-
-
Data Analysis:
-
Quantify the pSTAT signal and normalize it to the total STAT signal.
-
Plot the normalized pSTAT levels against the log of Baricitinib concentration for both the serum-free and serum-containing conditions.
-
Calculate the IC50 values for both curves using non-linear regression analysis. The shift in the IC50 value will demonstrate the impact of serum protein binding.
-
Visualizations
Caption: Baricitinib inhibits JAK1 and JAK2, blocking cytokine signaling.
Caption: Workflow for evaluating serum's effect on Baricitinib's IC50.
References
Technical Support Center: Optimizing Baricitinib Phosphate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Baricitinib phosphate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, offering step-by-step solutions to ensure data accuracy and reproducibility.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Question: We are observing significant variability in our calculated IC50 values for Baricitinib across different experimental runs. What are the potential causes and how can we troubleshoot this?
Answer:
Inconsistent IC50 values can stem from several factors related to experimental setup and execution. Here’s a systematic approach to identify and resolve the issue:
-
Cell Health and Density:
-
Problem: Variations in cell viability, passage number, and seeding density can significantly impact drug response.
-
Solution:
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Use a consistent, optimized seeding density for all experiments.
-
Regularly check for mycoplasma contamination.
-
-
-
Baricitinib Stock Solution and Dilutions:
-
Problem: Improper preparation, storage, or degradation of Baricitinib stock solutions can lead to inaccurate concentrations.
-
Solution:
-
-
Assay Protocol and Incubation Times:
-
Problem: Inconsistencies in incubation times with the compound or the detection reagent can affect the final readout.
-
Solution:
-
Standardize the incubation time for Baricitinib treatment.
-
Ensure consistent timing for all steps of the assay, including the addition of viability reagents (e.g., MTT, CellTiter-Glo).
-
-
-
Data Analysis:
-
Problem: The method used for data normalization and curve fitting can influence the calculated IC50 value.
-
Solution:
-
Normalize data to appropriate controls (e.g., vehicle-treated cells as 100% viability).
-
Use a consistent and appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the dose-response curve.
-
-
Issue 2: Poor Solubility of this compound in Aqueous Buffers
Question: We are having difficulty dissolving this compound in our aqueous assay buffer, leading to precipitation. How can we improve its solubility?
Answer:
Baricitinib has low aqueous solubility, which can be a challenge.[5][6][7] Here are some strategies to enhance its solubility for in vitro experiments:
-
Use of a Co-solvent:
-
Method: First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[5][6] Then, dilute this stock solution into your aqueous buffer.
-
Important Consideration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
pH Adjustment:
-
Method: The solubility of Baricitinib can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility.
-
-
Sonication:
-
Method: Gentle sonication can help to dissolve small particles and improve the homogeneity of the solution.
-
Issue 3: Variability in In Vivo Animal Studies
Question: Our in vivo studies with Baricitinib in a rheumatoid arthritis mouse model are showing high variability in efficacy between animals. What factors should we consider?
Answer:
In vivo studies are inherently more complex, and several factors can contribute to variability:
-
Drug Formulation and Administration:
-
Problem: Inconsistent formulation or administration of Baricitinib can lead to variable drug exposure.
-
Solution:
-
-
Animal Health and Stress:
-
Problem: Underlying health issues or stress can influence the inflammatory response and drug metabolism.
-
Solution:
-
Acclimatize animals to the facility and handling procedures before starting the experiment.
-
Monitor animals closely for any signs of illness or distress.
-
-
-
Disease Induction and Scoring:
-
Problem: Variability in the induction of the disease model (e.g., collagen-induced arthritis) and subjective scoring can introduce significant noise.
-
Solution:
-
Standardize the disease induction protocol.
-
Use blinded observers for clinical scoring to minimize bias.[8]
-
-
-
Pharmacokinetics:
-
Problem: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure.
-
Solution:
-
Consider performing satellite pharmacokinetic studies to correlate drug exposure with efficacy.
-
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of Baricitinib? Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[9] These enzymes are involved in the signaling pathways of several cytokines and growth factors that are crucial for hematopoiesis and immune function. By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of these pro-inflammatory cytokines.[9][10]
-
What are the primary downstream targets of Baricitinib? The primary downstream targets of Baricitinib are the Signal Transducer and Activator of Transcription (STAT) proteins. By inhibiting JAKs, Baricitinib prevents the phosphorylation and activation of STATs, which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.[9]
Handling and Storage
-
How should I prepare and store a stock solution of this compound? It is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2][3]
-
What is the stability of Baricitinib in solution? Baricitinib solutions in DMSO are generally stable when stored properly at low temperatures. However, it is always best practice to use freshly prepared dilutions for experiments to ensure accurate concentrations. One study indicated stability of a sample solution on a benchtop at room temperature for 48 hours.[1]
Experimental Design
-
What are some common in vitro assays used to assess Baricitinib activity?
-
Kinase Assays: To determine the direct inhibitory activity against JAK enzymes.
-
Cell-Based Proliferation/Viability Assays: To measure the effect of Baricitinib on the growth of cytokine-dependent cell lines.
-
Western Blotting: To assess the inhibition of STAT phosphorylation (e.g., pSTAT3) in response to cytokine stimulation.[11]
-
ELISA/Multiplex Assays: To quantify the reduction in pro-inflammatory cytokine production by immune cells.[12][13]
-
Flow Cytometry: To analyze the phosphorylation of STATs in specific immune cell populations.[14][15]
-
-
What are some key considerations for designing in vivo studies with Baricitinib?
-
Animal Model Selection: Choose a model that is relevant to the disease of interest (e.g., collagen-induced arthritis for rheumatoid arthritis).[8]
-
Dose and Route of Administration: Determine the appropriate dose and route of administration based on previous studies and pharmacokinetic data. Oral gavage is a common route for Baricitinib.[8][16]
-
Treatment Schedule: The timing and duration of treatment should be carefully planned to align with the disease progression in the animal model.
-
Outcome Measures: Define clear and objective outcome measures, such as clinical scores, histological analysis, and biomarker levels.
-
Data Presentation
Table 1: Baricitinib IC50 Values for JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| TYK2 | 53 |
Data compiled from multiple sources.
Table 2: Baricitinib Solubility
| Solvent | Solubility |
| Water | Very slightly soluble[5] |
| DMSO | 25 mg/mL[17] |
| Ethanol | Poorly soluble[6] |
| PEG-400 | Soluble[7] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
-
Cell Seeding: Seed cells (e.g., PBMCs, synovial fibroblasts) in a 6-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Baricitinib Pre-treatment: Add varying concentrations of Baricitinib (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the cells and incubate for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6, 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Caption: A general experimental workflow for an in vitro Baricitinib assay.
Caption: A logic diagram for troubleshooting inconsistent experimental results.
References
- 1. eijppr.com [eijppr.com]
- 2. galaxypub.co [galaxypub.co]
- 3. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Baricitinib phosphate stability and storage conditions
Welcome to the technical support center for Baricitinib Phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to assist in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under controlled conditions to ensure its stability. For solid (powder) form, storage at 4°C in a sealed container, protected from moisture, is recommended.[1] Some suppliers also suggest storage at -20°C for the powder form.[2] When in solvent, it is advisable to store aliquots at -80°C for up to six months or at -20°C for up to one month.[3] For short-term shipping, room temperature is generally acceptable for the solid form in the continental US.[1]
Q2: What is the shelf life of this compound?
A2: Long-term stability data suggests a shelf life of 24 months for the formulated tablet product when stored below 30°C in its original packaging.[4] For the pure active pharmaceutical ingredient (API), the shelf life is dependent on the storage conditions. As a powder, it can be stable for up to 3 years at -20°C and 2 years at 4°C.[3]
Q3: Is this compound sensitive to light?
A3: Yes, baricitinib is known to be labile under photolytic conditions.[5][6] Therefore, it is crucial to protect it from light during storage and handling to prevent degradation.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] Contact with these substances should be avoided to prevent chemical degradation.
Q5: What happens if this compound is exposed to high temperatures?
A5: Exposure to high temperatures can lead to thermal degradation of this compound. Forced degradation studies have shown that the compound degrades when subjected to heat.[1][6]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of this compound.
Possible Cause & Solution:
-
Degradation: The unexpected peaks are likely degradation products. This compound is susceptible to degradation under various conditions, including exposure to acid, base, heat, and light.[5][6]
-
Troubleshooting Steps:
-
Review your sample preparation and handling procedures to ensure the compound was not inadvertently exposed to harsh conditions.
-
Prepare a fresh sample from a properly stored stock of this compound and re-analyze.
-
If the issue persists, consider performing a forced degradation study to identify the degradation products and confirm their retention times relative to the parent compound.
-
-
Problem: I am seeing poor recovery of this compound in my experiments.
Possible Cause & Solution:
-
Adsorption to Surfaces: Baricitinib, particularly in solution, may adsorb to certain types of plastic or glass surfaces, leading to lower than expected concentrations.
-
Troubleshooting Steps:
-
Consider using low-adsorption microplates or vials.
-
Include a surfactant, such as Tween 80, in your formulation buffer, which has been used in in-vivo formulations to improve solubility and prevent adsorption.[3]
-
-
-
Precipitation: Baricitinib has low aqueous solubility. If the concentration in your aqueous buffer is too high, it may precipitate out of solution.
-
Troubleshooting Steps:
-
Visually inspect your solutions for any signs of precipitation.
-
Determine the solubility of this compound in your specific experimental buffer system. You may need to adjust the pH or add a co-solvent like DMSO to maintain solubility.[3]
-
-
Stability Data
The following tables summarize the quantitative data from forced degradation studies of baricitinib. These studies intentionally expose the drug to harsh conditions to understand its degradation pathways.
Table 1: Forced Degradation of Baricitinib under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 15 mins | Room Temp | 12.20% | [1] |
| 1 N HCl | 15 mins | Room Temp | 16.35% | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 mins | Room Temp | Not specified | [1] |
| 1 N NaOH | 10 mins | Room Temp | Not specified | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 10 mins | Room Temp | Not specified | [1] |
| Thermal Degradation | Hot Air Oven | 10 mins | 45°C | Not specified | [1] |
| Photolytic Degradation | UV Chamber | 6 hrs | Not specified | Not specified | [1] |
| Benchtop Stability | Room Temperature | 48 hrs | Room Temp | 1.8% | [1] |
Note: The study by Sri et al. (2023) indicated that degradation occurred under alkaline, oxidative, thermal, and photolytic conditions but did not provide specific percentages in the abstract.[1] A separate study confirmed that baricitinib is labile to hydrolytic (acidic, basic, and neutral) and photolytic degradation conditions, but stable under oxidative (H₂O₂) conditions.[5][6]
Experimental Protocols
1. Stability-Indicating UV Spectroscopic Method
This method can be used for a rapid estimation of baricitinib concentration and to assess its stability.
-
Instrumentation: A double-beam UV-visible spectrophotometer.[1]
-
Solvent Selection: Dimethylformamide (DMF) is used to dissolve the drug, and distilled water is used as a diluent.[1]
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMF in a 10 mL volumetric flask.
-
Make up the volume to 10 mL with distilled water to obtain a concentration of 1000 µg/mL.
-
-
Preparation of Working Standards:
-
Prepare a series of dilutions from the stock solution using distilled water to achieve concentrations in the linear range (e.g., 10-100 µg/mL).[1]
-
-
Analysis:
-
Scan the solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 309 nm.[1]
-
Measure the absorbance of the sample solutions at 309 nm against a blank of distilled water.
-
Calculate the concentration of baricitinib based on a calibration curve generated from the working standards.
-
2. Stability-Indicating RP-HPLC Method
A more specific and sensitive method for determining the stability of baricitinib and separating it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute the stock solution to a concentration within the linear range of the method (e.g., 12-28 µg/mL).[7]
-
-
Analysis:
-
Inject the sample and standards into the HPLC system.
-
The retention time for baricitinib under these conditions is approximately 3.254 minutes.[7]
-
Quantify the amount of baricitinib and any degradation products by comparing the peak areas to those of the standards.
-
Visualizations
Caption: A typical workflow for conducting a forced degradation study of this compound.
Caption: A simplified representation of potential degradation pathways for this compound.
References
Validation & Comparative
A Head-to-Head Comparison: Baricitinib vs. Tofacitinib in Rheumatoid Arthritis Models
For researchers and drug development professionals navigating the landscape of targeted synthetic disease-modifying antirheumatic drugs (DMARDs), this guide provides an objective comparison of two prominent Janus kinase (JAK) inhibitors, Baricitinib and Tofacitinib, in the context of rheumatoid arthritis (RA) models. This analysis synthesizes preclinical and clinical data to illuminate their respective performance and mechanisms of action.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Baricitinib and Tofacitinib function by inhibiting Janus kinases, intracellular enzymes that play a crucial role in the signaling pathways of various cytokines implicated in the pathogenesis of rheumatoid arthritis.[1][2] These cytokines, including interleukins and interferons, bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which in turn translocate to the nucleus to regulate the transcription of inflammatory genes. By blocking JAKs, these inhibitors disrupt this inflammatory cascade.[2][3]
While both are JAK inhibitors, their selectivity for different JAK isoforms varies. Tofacitinib primarily inhibits JAK1 and JAK3, whereas Baricitinib shows selectivity for JAK1 and JAK2.[2][4][5] This difference in selectivity may underlie some of the observed variations in their efficacy and safety profiles.[5][6]
Preclinical Efficacy in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological features with human RA.[7] Both Baricitinib and Tofacitinib have demonstrated efficacy in reducing disease severity in these models.
While direct head-to-head preclinical studies are limited, individual studies highlight their effectiveness. For instance, Tofacitinib has been shown to reduce joint inflammation and damage, and rebalance the γδTreg/γδT17 cell ratio in CIA models.[8] Similarly, Baricitinib has been shown to attenuate arthritis progression in CIA mice and ameliorate both inflammatory and neuropathic pain in collagen antibody-induced arthritis (CAIA) models.[9][10][11]
Table 1: Summary of Preclinical Efficacy in Rodent Arthritis Models
| Drug | Model | Key Findings | Reference |
| Baricitinib | Collagen-Induced Arthritis (CIA) in mice | Significantly attenuated the progression of arthritis. | [9] |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | Reduced joint inflammation and suppressed tactile allodynia. | [10][11] | |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | Reduced pain-like behavior and synovial hyperinnervation. | [12][13] | |
| Tofacitinib | Collagen-Induced Arthritis (CIA) in mice | Reduced joint inflammation and damage, rebalanced γδTreg/γδT17 cell ratio. | [8] |
| IL-23 driven arthritis in mice | Ameliorated psoriasis and arthritis via modulation of Th1 and Th17 responses. | [14] |
Clinical Efficacy in Rheumatoid Arthritis Patients
Numerous clinical trials have evaluated the efficacy of Baricitinib and Tofacitinib in patients with active RA. Network meta-analyses, which combine direct and indirect evidence from these trials, provide a basis for comparison.
In patients with an inadequate response to disease-modifying antirheumatic drugs (DMARDs) or biologics, both Tofacitinib (10 mg + methotrexate) and Baricitinib (4 mg + methotrexate) were found to be among the most effective treatments.[1][15] One meta-analysis indicated that Tofacitinib 10 mg + methotrexate had the highest probability of achieving the ACR20 response rate, closely followed by Baricitinib 4 mg + methotrexate.[1][15] Another analysis found that Tofacitinib 10 mg and Baricitinib 8 mg combined with methotrexate were among the most efficacious options for achieving an ACR50 response.[16]
Table 2: Comparative Clinical Efficacy in RA Patients (Network Meta-Analysis Data)
| Treatment Group | ACR20 Response Rate (SUCRA) | ACR50 Response vs. Placebo (Relative Effect) | Reference |
| Tofacitinib 10 mg + MTX | 0.865 | 11.3 | [1][16] |
| Baricitinib 4 mg + MTX | 0.774 | 9.5 | [1][16] |
| Baricitinib 2 mg + MTX | 0.552 | 9.6 | [1][16] |
| Tofacitinib 5 mg + MTX | 0.512 | 10.5 | [1][16] |
| Adalimumab + MTX | 0.297 | 6.8 | [1][16] |
| Placebo + MTX | <0.001 | - | [1] |
| SUCRA (Surface Under the Cumulative Ranking Curve) indicates the probability of a treatment being the best option. |
Real-world evidence also suggests that both drugs are effective and have similar safety profiles in clinical practice for the treatment of rheumatoid arthritis.[4]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
A standard protocol for inducing and evaluating treatments in a CIA mouse model is outlined below. This methodology is representative of the approaches used in the preclinical assessment of both Baricitinib and Tofacitinib.[7][8][17]
1. Animal Model:
-
Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.[7][8]
-
Age: Typically 8-10 weeks old at the start of the experiment.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[7][17]
-
Booster Immunization (Day 21): A second immunization with bovine type II collagen, often emulsified with Incomplete Freund's Adjuvant (IFA) or CFA, is administered to boost the immune response and ensure the development of arthritis.[7][17]
3. Treatment Regimen:
-
Initiation: Treatment with Baricitinib, Tofacitinib, or a vehicle control typically begins around the time of the booster immunization or upon the first signs of clinical arthritis.[9][17]
-
Administration: Drugs are usually administered orally (gavage) once or twice daily.[9] Dosages in mouse models have included Baricitinib at 3 mg/kg and Tofacitinib at 15 mg/kg/day.[9][17]
4. Endpoint Measurements:
-
Clinical Assessment: Disease severity is monitored regularly by scoring the degree of inflammation, erythema, and swelling in the paws (arthritis score).[8][9]
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.[8]
-
Biomarker Analysis: Serum or tissue samples can be analyzed for levels of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.[8]
Conclusion
Both Baricitinib and Tofacitinib are potent inhibitors of the JAK-STAT signaling pathway, demonstrating significant efficacy in both preclinical models and clinical trials for rheumatoid arthritis. While their selectivity for JAK isoforms differs, this translates into broadly comparable clinical effectiveness, particularly when used in combination with methotrexate. Tofacitinib may have a slight edge in achieving ACR20 response rates in some analyses, though both are considered highly efficacious options.[1][15] The choice between these agents in a research or clinical setting may be guided by specific experimental questions or patient profiles, considering the nuances of their JAK selectivity and the extensive body of clinical data available for each.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. academic.oup.com [academic.oup.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Baricitinib and tofacitinib in patients with rheumatoid arthritis: results of regular clinical practice | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Baricitinib ameliorates inflammatory and neuropathic pain in collagen antibody-induced arthritis mice by modulating the IL-6/JAK/STAT3 pathway and CSF-1 expression in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 15. Comparison of the efficacy and safety of tofacitinib and baricitinib in patients with active rheumatoid arthritis: a Bayesian network meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 16. Comparative Effectiveness of Tofacitinib Versus Baricitinib in Rheumatoid Arthritis Using a Systematic Review and Network Meta-Analysis of Randomized Trials - ACR Meeting Abstracts [acrabstracts.org]
- 17. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Baricitinib Phosphate and Ruxolitinib
This guide provides a detailed comparison of the in vivo efficacy of two prominent Janus kinase (JAK) inhibitors, Baricitinib phosphate and Ruxolitinib. Developed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from preclinical models of Graft-versus-Host Disease (GVHD), rheumatoid arthritis, and alopecia areata. The objective is to offer a clear, data-driven comparison to inform future research and development.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of Baricitinib and Ruxolitinib in various disease models.
Table 1: In Vivo Efficacy in Graft-versus-Host Disease (GVHD) Murine Model
| Parameter | Baricitinib | Ruxolitinib | Vehicle/Control | Source |
| Survival Rate (Day 60) | 100% | ~60% | ~0% | [1] |
| Intestinal GVHD | Significant Reduction | Less Reduction than Baricitinib | Severe GVHD | [1] |
| Regulatory T cell (Treg) Expansion | Increased | Less pronounced than Baricitinib | Not Reported | [2] |
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Murine Model
| Parameter | Baricitinib | Ruxolitinib | Vehicle/Control | Source |
| Arthritis Score | Significantly Decreased | Data Not Available in Direct Comparison | Progressive Increase | [3] |
| Joint Destruction | Suppressed | Data Not Available in Direct Comparison | Observed | [3] |
| Paw Swelling | Significantly Reduced | Data Not Available in Direct Comparison | Progressive Increase | [4][5] |
Note: Direct head-to-head in vivo studies comparing Baricitinib and Ruxolitinib in a rheumatoid arthritis model with quantitative arthritis scores and paw swelling were not identified in the literature search. Data for Baricitinib is from a study comparing it to celecoxib.
Table 3: In Vivo Efficacy in Alopecia Areata (AA) Murine Model
| Parameter | Baricitinib | Ruxolitinib | Vehicle/Control | Source |
| Hair Regrowth | Observed | Observed | No Regrowth | [6][7] |
| Anagen Hair Follicle Count | Not Reported | Increased | Not Reported | [7] |
Note: While both drugs have shown efficacy in inducing hair regrowth in murine models of alopecia areata, direct in vivo studies with quantitative comparative data (e.g., Severity of Alopecia Tool (SALT) scores) were not found. The available data confirms the potential of both molecules in promoting hair regrowth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by Baricitinib and Ruxolitinib, and a generalized workflow for in vivo comparative efficacy studies.
Detailed Experimental Protocols
Murine Model of Graft-versus-Host Disease (GVHD)
A common method for inducing GVHD in mice involves allogeneic hematopoietic stem cell transplantation (allo-HSCT).[8][9]
-
Recipient Preparation: Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their native hematopoietic system. This is typically done using a gamma irradiator.
-
Donor Cell Preparation: Bone marrow and splenocytes are harvested from donor mice (e.g., C57BL/6). The bone marrow serves as the source of hematopoietic stem cells, while splenocytes are the source of T cells that mediate GVHD.[8]
-
Transplantation: A suspension of donor bone marrow cells and splenocytes is injected intravenously into the irradiated recipient mice.
-
Drug Administration: Treatment with Baricitinib, Ruxolitinib, or a vehicle control is initiated, often on the day of transplantation or shortly after, and continued for a specified period (e.g., 31 days).[1]
-
Monitoring and Endpoint Analysis: Mice are monitored daily for clinical signs of GVHD, such as weight loss, hunched posture, ruffled fur, and diarrhea. Survival is a key endpoint. At the end of the study, tissues such as the intestines, liver, and skin are collected for histopathological analysis to assess the severity of GVHD.
Murine Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities.[3][4][7]
-
Animal Selection: Genetically susceptible mouse strains, such as DBA/1J, are used.[6]
-
Immunization: Mice are immunized at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[6]
-
Drug Administration: Once arthritis develops (typically 26-35 days after the initial injection), mice are treated with Baricitinib, Ruxolitinib, or a vehicle control.
-
Assessment of Arthritis: The severity of arthritis is evaluated using a clinical scoring system (e.g., a scale of 0-4 for each paw, with a maximum score of 16). Paw swelling is also measured using calipers.[3][4]
Murine Model of Alopecia Areata (AA)
The C3H/HeJ mouse strain is commonly used to model alopecia areata.[6]
-
Induction of AA: AA can be induced in C3H/HeJ mice by grafting skin from an AA-affected donor mouse onto a healthy recipient. Hair loss typically begins 4-6 weeks after grafting.[6] Alternatively, AA can be induced by the intradermal injection of cultured lymph node cells from an AA-affected donor.[7]
-
Drug Administration: Treatment with oral or topical formulations of Baricitinib, Ruxolitinib, or a vehicle control is initiated either at the time of grafting/cell transfer to prevent AA onset or after alopecia has been established to assess treatment efficacy.[6]
-
Assessment of Hair Regrowth: Hair regrowth is visually assessed and can be quantified using scoring systems analogous to the Severity of Alopecia Tool (SALT) used in humans, or by measuring the area of hair regrowth.
-
Endpoint Analysis: Skin biopsies are taken to evaluate the immune cell infiltrate around the hair follicles and to assess the stage of the hair follicle cycle (e.g., anagen, catagen, telogen).
Conclusion
References
- 1. Ruxolitinib for Alopecia Areata · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 3. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of Alopecia Areata Following Treatment With the JAK1/2 Inhibitor Baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ddtjournal.com [ddtjournal.com]
- 9. Oral Ruxolitinib Induces Hair Regrowth in Patients With Moderate, Severe Alopecia Areata - blog dermatologico - Dermatologia - SIDeMaST [sidemast.org]
Validating Baricitinib Phosphate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methods for validating the cellular target engagement of Baricitinib phosphate, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). Understanding and quantifying how Baricitinib interacts with its intended targets within a cellular environment is a critical step in preclinical and clinical development. This document outlines common experimental approaches, presents supporting quantitative data, and provides detailed protocols to aid in the design and interpretation of target engagement studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor of JAK1 and JAK2.[1][2] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immunity.[1] By inhibiting JAK1 and JAK2, Baricitinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This disruption of the JAK-STAT pathway leads to the downregulation of pro-inflammatory gene expression, thereby exerting its therapeutic effects in autoimmune and inflammatory conditions.
Comparison of Cellular Target Engagement Methods
Several distinct methodologies can be employed to measure the interaction of Baricitinib with its cellular targets, JAK1 and JAK2. These assays can be broadly categorized into two groups: direct measurement of target binding and indirect measurement of downstream signaling inhibition. Each approach offers unique advantages and limitations.
Data Presentation: Quantitative Comparison of Baricitinib Activity
The following tables summarize the inhibitory potency of Baricitinib as determined by various in vitro and cellular assays. It is important to note that IC50 values can vary based on experimental conditions such as ATP concentration, cell type, and specific assay format.
Table 1: In Vitro and Cellular IC50 Values for Baricitinib
| Target | Assay Type | Matrix | IC50 (nM) | Reference |
| JAK1 | Cell-Free Enzymatic | - | 5.9 | [2] |
| JAK2 | Cell-Free Enzymatic | - | 5.7 | [2] |
| TYK2 | Cell-Free Enzymatic | - | 53 | [2] |
| JAK3 | Cell-Free Enzymatic | - | >400 | [2] |
| JAK1/JAK2 | pSTAT3 Inhibition (IL-6 stimulated) | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | 32 | [3] |
| JAK1/JAK2 | pSTAT3 Inhibition (Oncostatin M stimulated) | Human RA-FLS | 22 | [3] |
Table 2: Comparison of Cellular Target Engagement Assay Methodologies
| Method | Principle | Readout | Pros | Cons |
| Phospho-STAT Analysis (Western Blot / ELISA) | Measures the inhibition of cytokine-induced STAT phosphorylation downstream of JAK activation. | Quantification of phosphorylated STAT proteins. | Physiologically relevant; measures functional consequence of target inhibition. | Indirect measure of target binding; can be influenced by other signaling pathways. |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells. | Bioluminescence Resonance Energy Transfer (BRET) signal. | Direct measurement of target binding in live cells; quantitative affinity and occupancy data. | Requires genetic modification of cells to express the fusion protein; tracer dependent.[4][5][6] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates. | Quantification of soluble protein after heat shock. | Label-free; can be performed in native cells and tissues. | Lower throughput; may not be suitable for all targets.[6] |
Mandatory Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Workflow: Phospho-STAT Western Blot
Caption: Experimental workflow for measuring pSTAT inhibition by Western Blot.
Logic Diagram: Comparison of Target Engagement Methods
Caption: A logical comparison of cellular target engagement methodologies.
Experimental Protocols
Phospho-STAT3 (pSTAT3) Inhibition Assay by Western Blot
This protocol is designed to assess the ability of Baricitinib to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Cell line expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or RA-FLS).
-
Cell culture medium and serum.
-
This compound.
-
Cytokine for stimulation (e.g., recombinant human IL-6).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. The following day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of Baricitinib (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and capture the signal using an imaging system. j. Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities for pSTAT3 and total STAT3. b. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. c. Plot the normalized pSTAT3 signal against the Baricitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general framework for measuring the direct binding of Baricitinib to JAK1 or JAK2 in live cells using Promega's NanoBRET™ technology. Specific details may vary based on the target and tracer used.[7][8][9]
Materials:
-
HEK293 cells.
-
Opti-MEM® I Reduced Serum Medium.
-
JAK1-NanoLuc® or JAK2-NanoLuc® Fusion Vector.
-
Transfection reagent (e.g., FuGENE® HD).
-
NanoBRET™ Tracer specific for the target kinase.
-
This compound.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Transfection and Seeding: a. Transfect HEK293 cells with the appropriate JAK-NanoLuc® Fusion Vector according to the manufacturer's protocol. b. After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. c. Seed the cells into a white assay plate at the recommended density.
-
Compound and Tracer Addition: a. Prepare serial dilutions of Baricitinib in Opti-MEM®. b. Add the Baricitinib dilutions to the appropriate wells of the assay plate. c. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®. d. Add the tracer to all wells containing cells. e. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor. b. Add the substrate solution to all wells. c. Read the BRET signal on a luminometer within 10 minutes, measuring both donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission) for each well. b. Plot the BRET ratio against the Baricitinib concentration. c. Fit the data to a dose-response curve to determine the IC50 or apparent cellular affinity of Baricitinib for the target kinase.
Conclusion
Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and for guiding drug development. This guide has provided a comparative overview of key methodologies, including the indirect assessment of downstream signaling via phospho-STAT analysis and the direct measurement of target binding using the NanoBRET™ assay. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitative detail. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to effectively design and execute robust target engagement studies for Baricitinib and other kinase inhibitors.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.in]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. carnabio.com [carnabio.com]
- 9. worldwide.promega.com [worldwide.promega.com]
Baricitinib Phosphate: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Baricitinib phosphate with other kinases, supported by experimental data. Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, enzymes pivotal in the signaling of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[1] Its therapeutic efficacy in conditions like rheumatoid arthritis is linked to this targeted inhibition.[2][3][4] Understanding its selectivity is crucial for predicting both its therapeutic effects and potential off-target activities.
Kinase Inhibition Profile of Baricitinib
Baricitinib demonstrates high potency against JAK1 and JAK2, with significantly lower activity against other JAK family members and a range of other kinases.[2][5][6][7] This selectivity is a key differentiator among JAK inhibitors.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Baricitinib against various kinases, compiled from in vitro cell-free assays.
| Kinase Target | Baricitinib IC50 (nM) | Reference(s) |
| Janus Kinases (JAKs) | ||
| JAK1 | 5.9 | [2][5][6][7] |
| JAK2 | 5.7 | [2][5][6][7] |
| TYK2 | 53 | [2][7] |
| JAK3 | >400 | [8] |
| Other Kinases | ||
| AAK1 | 17.2 (Kd) | [7] |
| BIKE | 39.8 (Kd) | [7] |
| GAK | 134.4 (Kd) | [7] |
| MPSK1 | 68.5 (Kd) | [7] |
| c-Met | No inhibition | [5][6] |
| Chk2 | No inhibition | [5][6] |
Note: Kd (dissociation constant) values are also presented for some kinases, which are another measure of binding affinity.
Experimental Protocols
The determination of Baricitinib's kinase inhibition profile is primarily achieved through in vitro kinase assays. A common methodology is outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay quantifies the inhibitory activity of a compound by measuring its effect on the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant epitope-tagged kinase domains (e.g., JAK1, JAK2, JAK3, Tyk2) or full-length enzymes.[6][9]
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer.
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Microplates.
Procedure:
-
Reaction Setup: The kinase, peptide substrate, and the test compound (Baricitinib) are incubated together in the assay buffer in the wells of a microplate.[6][9]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[6][9] The concentration of ATP is typically at its Michaelis constant (Km) for each specific kinase to ensure sensitive detection of inhibition.[6][9]
-
Incubation: The reaction mixture is incubated for a specific period to allow for substrate phosphorylation.
-
Detection: The HTRF detection reagents are added to the wells. The europium cryptate-labeled antibody binds to the phosphorylated substrate, and the XL665-labeled streptavidin binds to a biotin tag on the substrate.
-
Signal Measurement: When the donor (europium cryptate) and acceptor (XL665) are brought into close proximity through the binding events, Förster Resonance Energy Transfer (FRET) occurs upon excitation. The resulting fluorescent signal is measured at a specific wavelength.
-
Data Analysis: The intensity of the HTRF signal is proportional to the amount of phosphorylated substrate. The concentration of the test compound required to inhibit 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[6][9]
Visualizing Baricitinib's Mechanism and Selectivity
The following diagrams illustrate the JAK-STAT signaling pathway targeted by Baricitinib and a conceptual workflow of the kinase selectivity screening process.
Caption: Baricitinib inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.
Caption: Workflow for determining the kinase selectivity profile of a compound like Baricitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 8. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baricitinib | Tyrosine Kinases | Chk | JAK | TargetMol [targetmol.com]
Reproducibility of Baricitinib Phosphate Effects: A Comparative Analysis Across Key Clinical Studies
Baricitinib, an oral selective inhibitor of Janus kinase (JAK) 1 and 2, has demonstrated a reproducible efficacy and safety profile across a range of inflammatory and autoimmune diseases, as well as in the context of COVID-19.[1][2] By modulating the JAK-STAT signaling pathway, which is crucial for the activity of numerous pro-inflammatory cytokines, Baricitinib effectively reduces inflammation and immune activity.[1][3][4] This guide provides a comparative overview of the key clinical trial data for Baricitinib in rheumatoid arthritis, atopic dermatitis, and COVID-19, offering researchers and drug development professionals a clear summary of its performance and the experimental designs that support these findings.
Mechanism of Action: The JAK-STAT Pathway
Baricitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[5] These enzymes are integral to the JAK-STAT signaling pathway. When cytokines bind to their receptors on a cell's surface, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3] These activated STATs then move into the cell nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1] By blocking JAK1 and JAK2, Baricitinib disrupts this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.[1][3]
References
- 1. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 2. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Real-World Treatment Patterns and Clinical Outcomes of Baricitinib in Rheumatoid Arthritis Patients in Spain: Results of a Multicenter, Observational Study in Routine Clinical Practice (The ORBIT-RA Study) - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Baricitinib Phosphate and Other Janus Kinase (JAK) Inhibitors
This guide provides a comprehensive meta-analysis of preclinical data for Baricitinib phosphate, a selective inhibitor of Janus kinase (JAK) 1 and JAK2. For researchers, scientists, and drug development professionals, this document offers an objective comparison of Baricitinib's preclinical performance against other prominent JAK inhibitors, supported by experimental data.
Baricitinib is an oral, selective, and reversible inhibitor of JAK1 and JAK2, enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune function.[1][2][3] By blocking these pathways, Baricitinib modulates the immune response and has demonstrated efficacy in treating inflammatory conditions such as rheumatoid arthritis.[2][4][5] This guide will delve into the preclinical evidence that forms the basis of its clinical application, comparing its activity with other relevant JAK inhibitors.
Mechanism of Action: The JAK-STAT Pathway
The primary mechanism of action for Baricitinib and other JAK inhibitors involves the disruption of the JAK-STAT signaling pathway.[4] This pathway is integral to transmitting signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation and immunity.[2]
When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2] These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2] Baricitinib's inhibition of JAK1 and JAK2 effectively blocks this cascade.[2][4]
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Comparative Preclinical Efficacy
The following tables summarize the preclinical inhibitory activity of Baricitinib in comparison to other JAK inhibitors: Tofacitinib, Upadacitinib, and Filgotinib.
Table 1: In Vitro JAK Enzyme Inhibition
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1 | >67 |
| Tofacitinib | 1 | 20 | 1 | >3000 | 20 | 1 |
| Upadacitinib | 14 | 593 | >1800 | >2600 | ~42 | >128 |
| Filgotinib | 629 | 17500 | - | - | ~28 | - |
IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Data compiled from various preclinical studies.[6][7][8][9][10]
Table 2: Cellular Assay Potency
| Compound | Cytokine Pathway | Cell Type | Assay | IC₅₀ (nM) |
| Baricitinib | IL-6 (JAK1/JAK2) | Human CD4+ T cells | pSTAT3 inhibition | 1.6 |
| GM-CSF (JAK2/JAK2) | Human monocytes | pSTAT5 inhibition | 3.2 | |
| Tofacitinib | IL-15 (JAK1/JAK3) | Mouse splenocytes | Proliferation | ~100 |
| Upadacitinib | IL-6 (JAK1) | Ba/F3 cells | STAT phosphorylation | 14 |
| EPO (JAK2) | Ba/F3 cells | STAT phosphorylation | 593 | |
| Filgotinib | IL-6 (JAK1) | Whole blood | STAT phosphorylation | 629 |
| GM-CSF (JAK2) | Whole blood | STAT phosphorylation | 17500 |
Cellular assays provide a more physiologically relevant measure of a drug's activity within a cellular context. Data compiled from various preclinical studies.[8][9][11]
Preclinical Animal Models
Baricitinib has been evaluated in various animal models of inflammatory diseases, most notably in rodent models of arthritis.
In a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis, orally administered Baricitinib resulted in dose and exposure-dependent reductions in paw swelling.[12] Furthermore, micro-CT analysis of the paws demonstrated that Baricitinib dose-dependently reduced the significant loss of bone volume associated with the disease.[12]
In a mouse model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, Baricitinib treatment significantly delayed the onset, decreased the severity of clinical symptoms, and reduced demyelination and immune cell infiltration in the spinal cord.[13]
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against isolated JAK enzymes.
-
Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. The kinase activity was measured using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate peptide. The compounds were serially diluted and incubated with the enzyme, substrate, and ATP. The amount of phosphorylated substrate was then measured, and the IC₅₀ values were calculated from the dose-response curves.
Cellular Phosphorylation Assays
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated cells.
-
Methodology:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) were pre-incubated with varying concentrations of the JAK inhibitor.
-
The cells were then stimulated with a specific cytokine (e.g., IL-6, GM-CSF) to induce JAK-STAT signaling.
-
After stimulation, the cells were fixed and permeabilized.
-
The levels of phosphorylated STATs (pSTATs) were quantified using flow cytometry with fluorescently labeled antibodies specific for the pSTAT of interest.
-
IC₅₀ values were determined by plotting the percentage of pSTAT inhibition against the drug concentration.[8]
-
Rodent Model of Adjuvant-Induced Arthritis (AIA)
-
Objective: To evaluate the in vivo efficacy of the compounds in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Arthritis was induced in rats by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
The compounds were administered orally once or twice daily, starting at the first signs of disease.
-
Paw swelling was measured periodically using a plethysmometer.
-
At the end of the study, paws were collected for histological analysis and micro-computed tomography (µCT) to assess bone and cartilage destruction.[12]
-
Figure 2: Experimental workflow for the rat Adjuvant-Induced Arthritis (AIA) model.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of JAK1 and JAK2. In vitro and cellular assays confirm its activity on key inflammatory signaling pathways. Furthermore, in vivo studies in animal models of arthritis and other autoimmune diseases have shown significant efficacy in reducing disease severity and progression. When compared to other JAK inhibitors, Baricitinib exhibits a distinct selectivity profile. This comprehensive preclinical profile has provided a strong rationale for its successful clinical development and application in treating various inflammatory and autoimmune disorders.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 5. New alternative in the treatment of rheumatoid arthritis: clinical utility of baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Baricitinib Phosphate
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like baricitinib phosphate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents contamination but also ensures compliance with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) oversees the disposal of controlled substances, although baricitinib is not currently listed as a controlled substance.[1][3] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.[5]
Hazard Profile and Safety Information
Before handling this compound, it is imperative to be aware of its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Precautionary Statement | Citations |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [6] |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life. | P273: Avoid release to the environment. | [6] |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | [6] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure you are wearing appropriate PPE to avoid direct contact with the substance.[7]
-
Gloves: Wear chemical-impermeable gloves.[8]
-
Eye Protection: Use safety goggles with side-shields.[9]
-
Lab Coat: An impervious lab coat should be worn.[9]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.[9]
Containment and Collection
Proper containment is crucial to prevent environmental release.
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a suitable, clearly labeled, and closed container.[8][10]
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as diatomite or universal binders.[6][9]
-
Spills: In case of a spill, prevent further leakage if it is safe to do so.[8][10] Do not let the chemical enter drains.[8] Collect the spilled material and any contaminated cleanup materials and place them in a suitable container for disposal.[8][10]
Waste Disposal Method
This compound should be disposed of as hazardous chemical waste.
-
Do Not Discharge to Sewer: Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[6][8]
-
Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal vendor to arrange for pickup and proper disposal.[5] They will ensure the waste is transported and destroyed in accordance with all regulations.[5]
Packaging Decontamination
Containers that held this compound must also be managed properly.
-
Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[8] The rinsate should be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers: After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning, depending on local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. This compound|1187595-84-1|MSDS [dcchemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling Baricitinib Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Baricitinib phosphate, a potent Janus kinase (JAK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Quantitative Exposure Limits
This compound is classified as a hazardous chemical. It is harmful if swallowed, may cause damage to fertility or an unborn child, and may cause damage to the bone marrow and lymphoid system through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[2]
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) - 8-hour Time-Weighted Average (TWA) | 8 µg/m³ | [3] |
| Occupational Exposure Limit (OEL) - 12-hour Time-Weighted Average (TWA) | 5 µg/m³ | [3] |
| Hazard Statements | H302: Harmful if swallowedH360: May damage fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (powder) | Safety goggles with side-shields | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation | Safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Lab coat over a disposable coverall | Required if not performed in a certified chemical fume hood |
| Cell Culture and Assays | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Lab coat | Not typically required if handling dilute solutions in a biological safety cabinet |
| Waste Disposal | Safety goggles with side-shields | Heavy-duty chemical-resistant gloves | Disposable coverall and shoe covers | NIOSH-approved N95 or higher-rated respirator |
Operational and Disposal Plans
3.1. Handling Procedures
-
Engineering Controls : All handling of this compound powder should be conducted in a certified chemical fume hood, ventilated enclosure, or glove box to minimize inhalation exposure.[1]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Spill Management : In case of a spill, evacuate the area and prevent dust generation. For small powder spills, gently cover with a damp paper towel. For liquid spills, absorb with an inert material. Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by a water rinse). All spill cleanup materials must be disposed of as hazardous waste.
3.2. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Solid Waste : Contaminated PPE (gloves, coveralls, masks), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not discharge to sewer systems.
-
Sharps : Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Decontamination : All surfaces and equipment that have come into contact with this compound should be decontaminated.
Experimental Protocols
4.1. In Vitro JAK/STAT Signaling Assay
This protocol is adapted from studies investigating the inhibitory effect of Baricitinib on cytokine-induced STAT phosphorylation.
Objective : To determine the IC50 of Baricitinib for the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U937).
Materials :
-
This compound
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a suitable secondary antibody.
-
Western blot reagents and equipment.
Methodology :
-
Cell Culture : Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating : Seed cells in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Baricitinib Treatment : Prepare a serial dilution of Baricitinib in culture medium. Pre-treat the cells with varying concentrations of Baricitinib (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 2 hours.
-
Cytokine Stimulation : Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Western Blotting :
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 and total-STAT3.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis : Quantify the band intensities and calculate the ratio of phospho-STAT3 to total-STAT3. Plot the percentage of inhibition against the Baricitinib concentration to determine the IC50 value.
Visualizations
Caption: PPE Donning and Doffing Workflow
Caption: Baricitinib Mechanism of Action
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
